1,4-DPCA
Description
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Properties
CAS No. |
1382469-40-0 |
|---|---|
Molecular Formula |
C19H24ClN5S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride |
InChI |
InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H |
InChI Key |
GUBMTJGHYSVNRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 1,4-DPCA HIF-1α Stabilization Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). It details the underlying signaling pathways, quantitative data on its efficacy, and detailed protocols for key experimental validations.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the activation of its target genes. However, in hypoxic conditions or in the presence of certain small molecules, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of genes involved in angiogenesis, metabolic adaptation, cell survival, and tissue regeneration.
This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes, the key regulators of HIF-1α stability. By inhibiting PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions. This property has made this compound a valuable tool for studying the physiological and pathological roles of HIF-1α and a potential therapeutic agent for conditions where enhanced tissue regeneration and angiogenesis are desired.
The this compound HIF-1α Stabilization Pathway
Under normal oxygen levels, Prolyl Hydroxylase Domain (PHD) enzymes utilize oxygen and α-ketoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α. The subsequent polyubiquitination of HIF-1α targets it for rapid degradation by the 26S proteasome.
This compound acts as a competitive inhibitor of PHDs, likely by chelating the ferrous iron (Fe2+) at the active site of the enzyme, which is essential for its catalytic activity. By blocking PHD activity, this compound prevents the hydroxylation of HIF-1α. Consequently, VHL cannot bind to HIF-1α, ubiquitination is prevented, and the HIF-1α subunit is stabilized. The stabilized HIF-1α then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of its target genes, thereby activating their transcription.
This signaling cascade is depicted in the following diagram:
Caption: Figure 1: The signaling pathway of this compound-mediated HIF-1α stabilization.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Organism/Cell Line | Assay | Reference |
| IC50 (Collagen Hydroxylation) | 2.4 µM | Human foreskin fibroblasts | In vitro collagen hydroxylation assay | [1] |
| IC50 (Factor Inhibiting HIF - FIH) | 60 µM | Not specified | In vitro FIH inhibition assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the HIF-1α pathway.
In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay
This assay is designed to determine the inhibitory potential of compounds like this compound on PHD2 activity.
Caption: Figure 2: A generalized workflow for an in vitro PHD2 inhibition assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., a biotinylated 19-amino acid peptide from the C-terminal oxygen-dependent degradation domain of HIF-1α).[2][3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[2]
-
Ferrous sulfate (FeSO4).[2]
-
α-ketoglutarate (α-KG).[2]
-
Ascorbate.[2]
-
This compound stock solution (in DMSO).
-
96-well microplates (streptavidin-coated if using biotinylated peptide).
-
Detection antibody specific for hydroxylated HIF-1α peptide.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Plate reader.
-
-
Procedure:
-
Coat a 96-well streptavidin plate with the biotinylated HIF-1α peptide substrate and block with BSA.
-
Prepare a reaction mixture containing assay buffer, FeSO4, α-KG, and ascorbate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Add recombinant PHD2 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Wash the wells to remove unbound reagents.
-
Add the primary antibody against the hydroxylated HIF-1α peptide and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HIF-1α Stabilization Assay by Western Blot
This protocol details the detection of stabilized HIF-1α protein in cell lysates following treatment with this compound.
Caption: Figure 3: A step-by-step workflow for detecting HIF-1α stabilization by Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or relevant cell line) and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control for HIF-1α stabilization (e.g., CoCl2 or hypoxia).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis of HIF-1α Target Gene Expression by RT-qPCR
This protocol outlines the measurement of mRNA levels of HIF-1α target genes (e.g., VEGFA, CXCL12) in response to this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (VEGFA, CXCL12, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
In Vivo Applications: this compound Hydrogel Formulation
For in vivo studies, this compound is often formulated in a hydrogel to provide sustained release.[4]
Preparation of this compound Hydrogel:
This compound can be formulated as drug crystals encapsulated within a polymer hydrogel, such as a cross-linked network of polyethylene glycol (PEG) molecules.[4] This formulation is biocompatible and allows for in situ gelation from a liquid precursor, ensuring a localized and sustained release of the compound over several days.[4] For in vivo experiments in mice, a subcutaneous injection of the this compound/hydrogel (e.g., 50 µg in 25 µl) at the base of the neck is a common administration route.[4]
Structure-Activity Relationship (SAR)
While a detailed SAR for this compound and its analogs is not extensively published, the core structure of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid is crucial for its activity as a PHD inhibitor. Key structural features likely contributing to its inhibitory activity include:
-
The 1,10-phenanthroline scaffold: This planar, heterocyclic system is a known metal-chelating moiety, which is critical for interacting with the Fe(II) ion in the active site of PHD enzymes.
-
The 4-oxo and 3-carboxylic acid groups: These functionalities are likely involved in coordinating with the active site iron and forming hydrogen bonds with key amino acid residues, mimicking the binding of the natural co-substrate, α-ketoglutarate.
Modifications to these core features would be expected to significantly impact the inhibitory potency of the molecule. Further research into the SAR of this compound analogs could lead to the development of even more potent and selective PHD inhibitors.
Conclusion
This compound is a potent stabilizer of HIF-1α through its inhibitory action on prolyl hydroxylase enzymes. This in-depth guide has provided the core knowledge of its mechanism, quantitative data, and detailed experimental protocols for its characterization. The ability of this compound to upregulate the HIF-1α pathway under normoxic conditions makes it an invaluable research tool and a promising candidate for therapeutic strategies aimed at promoting tissue regeneration and angiogenesis. Further studies to elucidate the precise IC50 values for each PHD isoform and to explore the structure-activity relationships of this compound analogs will be crucial for advancing its potential in drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,4-Dihydrophenonthrolin-4-one-3-carboxylic Acid (1,4-DPCA): Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) has emerged as a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) pathway. By stabilizing HIF-1α, this compound triggers a cascade of downstream effects that promote tissue regeneration and angiogenesis, while also exhibiting anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, tailored for researchers and professionals in drug development.
Discovery and Background
The discovery of this compound is intrinsically linked to the fascinating story of the Murphy Roths Large (MRL) mouse strain. In the mid-1990s, Dr. Ellen Heber-Katz and her team observed that MRL mice possessed remarkable regenerative capabilities, able to heal ear punch wounds without the scarring typically seen in mammals[1]. This serendipitous discovery prompted years of research to uncover the underlying molecular mechanisms.
Subsequent investigations revealed that the regenerative phenotype of MRL mice was associated with elevated levels of Hypoxia-Inducible Factor-1α (HIF-1α)[2][3][4]. HIF-1α is a master transcription factor that is typically degraded under normoxic (normal oxygen) conditions through the action of prolyl-4-hydroxylase (PHD) enzymes. In hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus and activates a suite of genes involved in angiogenesis, cell survival, and metabolism[5].
This understanding led to the hypothesis that pharmacological inhibition of PHDs could mimic the regenerative phenotype of MRL mice in non-regenerating strains. This compound was identified as a potent inhibitor of prolyl-4-hydroxylase, capable of stabilizing HIF-1α and promoting tissue regeneration[6].
Chemical Synthesis
A plausible synthetic route, based on related compounds, would likely involve the following key steps:
-
Condensation: Reaction of a phenanthroline-derived amine with a malonic acid derivative.
-
Cyclization: Intramolecular cyclization to form the phenanthrolinone core structure.
-
Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.
Researchers interested in the synthesis of this compound are encouraged to consult patents related to prolyl-4-hydroxylase inhibitors for more detailed synthetic methodologies.
Mechanism of Action: The HIF-1α Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of prolyl-4-hydroxylase (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α. This stabilization allows HIF-1α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
The downstream targets of HIF-1α are numerous and play crucial roles in cellular adaptation to hypoxia, angiogenesis, glucose metabolism, and cell survival. Key target genes include Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT-1), and various glycolytic enzymes.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Cell Line/System | IC50 Value | Reference |
| Prolyl-4-hydroxylase | Human foreskin fibroblasts | 2.4 µM | [7] |
| Factor Inhibiting HIF (FIH) | - | 60 µM | [7] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| T4-2 (Breast Cancer) | Colony Size Reduction | 10 µM | Significant reduction | [7] |
| ZR-75-1 (Breast Cancer) | Colony Size Reduction | 20 µM | Significant reduction | [7] |
| DA-MB-157 (Breast Cancer) | Invasion Assay | 20 µM | Significant reduction in invasive branches | [7] |
| MDA-MB-231 (Breast Cancer) | Invasion Assay | 10 µM | Significant reduction in invasive branches | [7] |
Experimental Protocols
Ligature-Induced Periodontitis Mouse Model
This model is used to study periodontal disease and the regenerative effects of compounds like this compound.
-
Animal Model: C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Ligature Placement: A silk ligature (e.g., 5-0 or 6-0) is placed around the maxillary second molar to induce bacterial accumulation and inflammation, leading to bone loss.
-
This compound Administration: this compound, often formulated in a hydrogel for sustained release, is administered subcutaneously at the base of the neck. A typical dose is 50 µg in a 25 µl volume[6]. In some protocols, a second dose is administered after a set period (e.g., 8 days)[8].
-
Monitoring and Analysis: Alveolar bone loss is monitored over time using micro-computed tomography (micro-CT). Gingival tissues can be harvested for histological analysis and gene expression studies (e.g., qPCR for inflammatory and osteogenic markers).
Western Blot for HIF-1α Stabilization
This protocol is used to detect the levels of HIF-1α protein in cells treated with this compound.
-
Cell Culture and Treatment: Cells (e.g., HeLa, HepG2, or primary cells) are cultured to the desired confluency. Cells are then treated with this compound at various concentrations for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is critical to work quickly and keep samples on ice to prevent HIF-1α degradation[9]. Nuclear extracts can be prepared for enhanced detection as stabilized HIF-1α translocates to the nucleus.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for HIF-1α overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion and Future Directions
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the stabilization of HIF-1α. Its demonstrated efficacy in promoting tissue regeneration in preclinical models of periodontal disease and its anti-cancer activities highlight its potential for a wide range of clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans and to explore its therapeutic utility in various diseases, including ischemic conditions and oncology. The development of optimized delivery systems, such as hydrogel formulations, will be crucial for translating the potential of this compound into effective clinical therapies.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Unlocking mammalian regeneration through hypoxia inducible factor one alpha signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen, Metabolism, and Regeneration: Lessons from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking mammalian regeneration through hypoxia inducible factor one alpha signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to the Prolyl Hydroxylase Inhibitor Activity of 1,4-DPCA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. The document details its mechanism of action, quantitative inhibitory activity, downstream biological effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-1 alpha (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as prolyl hydroxylases (PHDs). PHDs utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, targeting it for proteasomal degradation.[1]
This compound acts as a competitive inhibitor of PHDs, effectively blocking the hydroxylation of HIF-1α.[3] This inhibition prevents VHL-mediated degradation, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions.[3][4] Stabilized HIF-1α then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1] This transcriptional activation upregulates a wide array of genes involved in critical cellular processes such as angiogenesis, erythropoiesis, and metabolism.[2][3][5]
Quantitative Inhibitor Activity Profile
This compound is a potent inhibitor of collagen prolyl-4-hydroxylase and also affects the activity of other 2-oxoglutarate-dependent dioxygenases, such as Factor Inhibiting HIF (FIH). The following table summarizes the reported quantitative data for its inhibitory activity.
| Target Enzyme/Process | Assay System | IC₅₀ Value | Reference |
| Collagen Hydroxylation | Human Foreskin Fibroblasts | 2.4 µM | [6] |
| Factor Inhibiting HIF (FIH) | Not Specified | 60 µM | [6] |
Biological Effects and Therapeutic Potential
The stabilization of HIF-1α by this compound triggers a cascade of physiological responses, making it a valuable tool for research and a potential therapeutic agent for conditions involving ischemia and tissue damage.
-
Gene Expression: Treatment with this compound upregulates HIF-1α target genes. In mouse cells, this includes pro-angiogenic genes like Vegfa and Hmox1, and genes involved in glycolysis such as Ldh-a, Pgk1, Pdk1, and Glut1.[5][6][7][8]
-
Tissue Regeneration: this compound has demonstrated significant pro-regenerative effects in various animal models. When delivered via an injectable hydrogel, it promotes tissue regeneration in ear hole punch injuries and enhances alveolar bone regeneration in experimental periodontitis in mice.[3][5][7][9] This regenerative response is critically dependent on HIF-1α.[3][10][5]
-
Immunomodulation: The inhibitor can modulate the immune environment to be more conducive to tissue repair. In a mouse model of periodontitis, this compound administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells and decreased expression of pro-inflammatory cytokine genes.[3][11][12] This effect on Treg accumulation appears to be dependent on the chemokine receptor CXCR4.[3]
-
Cell Proliferation and Invasion: this compound can inhibit the proliferation of certain cancer cell lines, such as T4-2, ZR-75-1, MDA-MB-157, and MDA-MB-231, and reduce invasive branching in 3D culture models.[6]
-
Inhibition of Fibrosis: In vivo studies have shown that this compound treatment can suppress connective tissue ingrowth and inhibit collagen deposition in subcutaneously implanted porous discs in mice.[6]
Experimental Protocols
The evaluation of this compound and other PHD inhibitors involves a range of in vitro and in vivo assays.
Determining the IC₅₀ value of a PHD inhibitor is crucial for its characterization. While multiple methods exist, including mass spectrometry and fluorescence-based assays, a common approach involves measuring the consumption of a substrate or the formation of a product.[2][13][14][15]
Principle: This protocol describes a generic colorimetric assay to measure the consumption of the PHD cofactor α-ketoglutarate (α-KG). The remaining α-KG is reacted with 2,4-dinitrophenylhydrazine (DNPH) to produce a colored hydrazone, which can be quantified spectrophotometrically. The signal is inversely proportional to enzyme activity.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human PHD2 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574), and necessary cofactors (Fe(II), ascorbate) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Start the reaction by adding α-ketoglutarate. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Termination & Derivatization: Stop the reaction by adding a strong acid (e.g., HCl). Add 2,4-DNPH to each well to react with the unconsumed α-KG.
-
Color Development: Add a strong base (e.g., NaOH) to develop the color of the resulting hydrazone.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~500 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Principle: This protocol uses Western blotting to qualitatively and quantitatively assess the accumulation of HIF-1α protein in cells treated with this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS, or human gingival epithelial cells) and grow to a suitable confluency.[3][14]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).[6]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Include a loading control by probing for a housekeeping protein like β-actin or GAPDH.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α protein levels compared to the vehicle-treated cells.[16]
Conclusion
This compound is a well-characterized and potent small-molecule inhibitor of prolyl hydroxylases. Its ability to stabilize HIF-1α under normoxic conditions makes it an invaluable pharmacological tool for investigating the complex roles of the hypoxia signaling pathway in physiology and disease. The demonstrated efficacy of this compound in promoting tissue regeneration and modulating immune responses in preclinical models highlights its significant potential for development in the fields of regenerative medicine and inflammatory disease therapy. Further research into its isoform specificity and optimization of delivery systems will be critical for its translation into clinical applications.
References
- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming. [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 15. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
chemical properties of 1,4-DPCA
An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1,4-DPCA
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, commonly abbreviated as this compound, is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD).[1][2][3] Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) has positioned it as a significant tool in research fields such as cancer biology, tissue regeneration, and drug development.[2][4][] By preventing the degradation of HIF-1α, this compound activates downstream pathways that are crucial for cellular adaptation to hypoxia, angiogenesis, and metabolic reprogramming.[4][] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for this compound.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a tan powder.[2][6] Its chemical structure features a phenanthroline core, which is critical for its biological activity. The compound is soluble in organic solvents such as DMSO, DMF, and warm ethanol.[2][6]
| Property | Value | Source(s) |
| CAS Number | 331830-20-7 | [1][2][3][6] |
| Molecular Formula | C₁₃H₈N₂O₃ | [2][3][][6] |
| Molecular Weight | 240.22 g/mol | [2][3][][6] |
| IUPAC Name | 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid | [3] |
| Synonyms | 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, 3-Acetyl-1H-[1][7]phenanthrolin-4-one | [2][][6] |
| Appearance | Tan Powder / Crystalline Solid | [2][][6] |
| Purity | ≥98% | [2][][6] |
| Solubility | DMSO: ≥2.5 mg/mL (warm) DMF: 5 mg/mL Ethanol: 5 mg/mL (warm) | [2][6] |
| Storage Temperature | -20°C | [2][3] |
| SMILES | O=C(C(C(O)=O)=CN1)C2=C1C3=C(C=C2)C=CC=N3 | [3] |
| InChI Key | XZZHOJONZJQARN-UHFFFAOYSA-N | [3][][6] |
| Elemental Analysis | C, 65.00; H, 3.36; N, 11.66; O, 19.98 | [3] |
Mechanism of Action and Signaling Pathway
The primary mechanism of this compound involves the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes.[4][] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.
This compound acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α.[6] This stabilization allows HIF-1α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGFA), metabolic reprogramming to favor glycolysis (e.g., PDK1, LDHA, PGK1, GLUT1), and cell survival.[1][4][8]
Additionally, this compound has been shown to inhibit the asparaginyl-hydroxylase Factor Inhibiting HIF (FIH), albeit with a lower potency (IC₅₀ of 60 µM) compared to its effect on PHDs.[1][6] FIH normally hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which blocks its interaction with transcriptional coactivators. Inhibition of FIH can therefore further enhance HIF-1α transcriptional activity.
Biological and Therapeutic Effects
This compound has demonstrated a range of biological effects stemming from its core mechanism of HIF-1α stabilization.
-
Anti-Cancer Activity: In breast cancer cell lines, this compound inhibits cell proliferation and reduces the deposition of collagen I and IV.[2] It can significantly reduce the colony sizes of cancer cells such as T4-2, ZR-75-1, DA-MB-157, and MDA-MB-231.[1]
-
Tissue Regeneration: The compound is a promoter of wound healing and tissue regeneration.[] Studies in mouse models have shown that a timed-release formulation of this compound can fully restore alveolar bone and gingival soft tissue lost due to periodontitis.[4][9][10] This regenerative response is linked to a metabolic shift towards aerobic glycolysis, mimicking an embryonic-like state, and an increase in vascularization.[4][11]
-
Inhibition of Fibrosis: this compound effectively inhibits collagen hydroxylation and deposition.[1][6] In animal models, it has been shown to suppress connective tissue ingrowth into porous biomaterial implants, suggesting its potential use in limiting fibrosis on medical devices.[1][2]
-
Immunomodulation: In models of periodontitis, this compound/hydrogel administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue, which is critical for enhancing bone regeneration.[8][12]
Experimental Protocols
In Vitro Stock Solution Preparation
For cell culture experiments, a concentrated stock solution of this compound is typically prepared in a suitable solvent.
-
Reagent: this compound powder (≥98% purity).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for treating cells (e.g., 10-20 µM).[1] Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.1%).
In Vivo Formulation and Administration (Mouse Model)
For in vivo studies, this compound is often formulated in a hydrogel or coupled to polyethylene glycol (PEG) to achieve timed release.[4][8][13]
-
Objective: To achieve sustained release of this compound for tissue regeneration studies in mice.[10]
-
Formulation (Example): this compound is coupled to a PEG gel.[4] A typical dose might be 50 µg of this compound per injection.[4]
-
Administration: The DPCA-PEG gel is administered via subcutaneous injection.[4][8]
-
Dosing Schedule (Periodontitis Model Example):
-
Day 0: Induce experimental periodontitis by placing a ligature around a molar.[10]
-
Day 10: Remove the ligature to allow for the resolution phase to begin. Administer the first subcutaneous dose of this compound/hydrogel.[8][14]
-
Day 18: Administer a second dose of the drug.[4]
-
Day 30 onwards: Euthanize animals for analysis (e.g., micro-CT, immunohistochemistry, qPCR) to assess bone and soft tissue regeneration.[4][8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 10. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-DPCA (CAS Number: 331830-20-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), with CAS number 331830-20-7, is a potent and selective small-molecule inhibitor of prolyl-4-hydroxylase (PHD). By inhibiting PHD, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular responses to low oxygen levels. This stabilization of HIF-1α under normoxic conditions leads to the activation of a cascade of downstream genes involved in angiogenesis, metabolism, and tissue regeneration. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its application in research settings.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 331830-20-7 |
| Alternate Names | 1,4-dihydrophenonthrolin-4-one-3-Carboxylic acid |
| Molecular Formula | C₁₃H₈N₂O₃[1][2] |
| Molecular Weight | 240.21 g/mol [1] |
| Appearance | A crystalline solid[2] |
| Solubility | Soluble in DMSO (3 mg/ml) and DMF (3 mg/ml)[2] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of prolyl-4-hydroxylase domain-containing enzymes (PHDs).[3][4] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.
This compound acts as a competitive inhibitor of PHDs, thereby preventing the hydroxylation of HIF-1α.[3][4] This inhibition stabilizes HIF-1α, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This HIF-1α/β heterodimer then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating their transcription.
The downstream effects of HIF-1α stabilization are pleiotropic and include the upregulation of genes involved in:
-
Angiogenesis: such as Vascular Endothelial Growth Factor (VEGF).[5]
-
Metabolic Adaptation: including glycolytic enzymes like Glucose Transporter 1 (GLUT1), phosphoglycerate kinase 1 (PGK1), and lactate dehydrogenase A (LDHA).[6][7]
-
Cell Migration and Survival.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC₅₀ Value |
| Collagen Hydroxylation | Human foreskin fibroblasts | 2.4 µM[3][4][8] |
| Prolyl 4-hydroxylase | Embryonic chick tendon cells | 3.6 µM[2] |
| Factor Inhibiting HIF (FIH) | In vitro assay | 60 µM[3][4][8] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Concentration |
| T4-2 | Reduction in colony size | 10 µM[4] |
| ZR-75-1 | Reduction in colony size | 20 µM[4] |
| MDA-MB-157 | Reduction in invasive branches | 20 µM[4] |
| MDA-MB-231 | Reduction in invasive branches | 10 µM[4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated HIF-1α Signaling Pathway
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: this compound inhibits PHD, preventing HIF-1α hydroxylation and degradation, leading to target gene activation.
Experimental Workflow for In Vivo Assessment of Bone Regeneration
The regenerative potential of this compound has been demonstrated in a mouse model of periodontitis.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse periodontitis model.
Experimental Protocols
In Vivo Ligature-Induced Periodontitis Model
This protocol is adapted from studies demonstrating the regenerative effects of this compound on alveolar bone.
Materials:
-
C57BL/6 mice
-
5-0 silk suture
-
Anesthetics (e.g., ketamine/xylazine)
-
This compound
-
Injectable hydrogel vehicle (e.g., PEG-based)
-
Micro-CT scanner
-
Reagents for RNA isolation, qPCR, and immunohistochemistry
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Place a 5-0 silk ligature around the maxillary second molar to induce periodontitis.
-
Allow the ligature to remain in place for 10 days to induce inflammation and bone loss.
-
On day 10, remove the ligature.
-
Administer a single subcutaneous injection of this compound formulated in a hydrogel (e.g., 50 µg of this compound in 25 µL of hydrogel) or the hydrogel vehicle alone for the control group.
-
On day 15, euthanize the mice and harvest the maxillae.
-
Analyze alveolar bone regeneration using micro-CT.
-
Process gingival tissues for gene expression analysis by qPCR and protein localization by immunohistochemistry.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Harvested gingival tissue
-
RNA isolation kit (e.g., RNeasy, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Vegfa, Hmox1, Ldh-a, Pdk1, Glut1, Pgk1) and a housekeeping gene (e.g., Hprt)
Procedure:
-
Homogenize gingival tissue and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 500 ng of total RNA.
-
Prepare a 10 µL qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the control group.
Immunohistochemistry (IHC) for HIF-1α Detection
Materials:
-
Formalin-fixed, paraffin-embedded maxillary tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody against HIF-1α
-
Biotinylated secondary antibody
-
Streptavidin-alkaline phosphatase conjugate
-
Alkaline phosphatase chromogen substrate
-
Counterstain (e.g., hematoxylin)
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval by steaming the slides in sodium citrate buffer for 20 minutes.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with the blocking solution for 20 minutes.
-
Incubate the sections with the primary anti-HIF-1α antibody for 45 minutes at room temperature.
-
Wash the slides and apply the biotinylated secondary antibody for 30 minutes.
-
Wash and apply the streptavidin-alkaline phosphatase conjugate for 30 minutes.
-
Develop the color with the alkaline phosphatase chromogen substrate.
-
Counterstain with hematoxylin, dehydrate, and mount the coverslips.
Applications in Research and Drug Development
The unique mechanism of action of this compound makes it a valuable tool for:
-
Regenerative Medicine: Studies have shown its potential in promoting the regeneration of bone and soft tissues.[6]
-
Ischemic Diseases: By promoting angiogenesis, this compound could be investigated for therapeutic applications in conditions such as myocardial infarction and peripheral artery disease.
-
Cancer Research: The role of HIF-1α in tumor progression is complex. This compound can be used to study the effects of HIF-1α stabilization on tumor growth, metastasis, and response to therapy.[4]
-
Fibrotic Diseases: By inhibiting collagen hydroxylation, this compound has potential as an anti-fibrotic agent.
Conclusion
This compound is a powerful research compound that allows for the targeted stabilization of HIF-1α. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of tissue regeneration make it a compound of significant interest for both basic research and translational drug development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the multifaceted biological effects of this compound.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
The In Vitro Biological Effects of 1,4-DPCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master transcriptional regulator of cellular responses to hypoxia. This stabilization leads to the upregulation of a suite of genes involved in critical biological processes such as angiogenesis, metabolism, and tissue regeneration. This technical guide provides an in-depth overview of the in vitro biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid proteasomal degradation. This compound inhibits the activity of PHDs, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.[1]
Quantitative In Vitro Bioactivity of this compound
The following tables summarize the key quantitative data on the in vitro effects of this compound across various cell types and assays.
Table 1: Enzyme Inhibition
| Target Enzyme | Assay System | IC50 | Reference |
| Prolyl-4-hydroxylase | Collagen hydroxylation in human foreskin fibroblasts | 2.4 µM | [2] |
| Factor Inhibiting HIF (FIH) | Not specified | 60 µM | [2] |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |
| T4-2 | Breast Cancer | 10 µM | Significant reduction in colony size | [2] |
| ZR-75-1 | Breast Cancer | 20 µM | Significant reduction in colony size | [2] |
| MDA-MB-157 | Breast Cancer | 20 µM | Significant reduction in invasive branches | [2] |
| MDA-MB-231 | Breast Cancer | 10 µM | Significant reduction in invasive branches | [2] |
| T4-2, ZR-75-1, MDA-MB-157, MDA-MB-231 | Breast Cancer | Not specified | Inhibition of proliferation | [2] |
Table 3: Effects on Non-Cancerous Cell Lines
| Cell Line | Cell Type | Treatment | Observed Effect | Reference |
| Human Gingival Epithelial Cells (HGECs) | Epithelial Cells | 50 µg/ml this compound for 24h | Enhanced production of VEGF-A and CXCL12 protein | [3] |
| Human Periodontal Ligament (HPDL) cells | Fibroblasts | 50 µg/ml this compound for 24h | Enhanced production of VEGF-A and CXCL12 protein | [3] |
| MC3T3-E1 | Osteoblastic Cells | 50 µg/ml this compound for 24h | Upregulated production of VEGF-A protein | [3] |
| Mouse B6 cells | Not specified | Not specified (24h treatment) | Increased expression of Vegfa, Hmox1, Ldh-a, Pgk1, Pdk1, and Glut1 | [2] |
Signaling Pathway Visualization
The core signaling pathway initiated by this compound is the stabilization of HIF-1α and the subsequent activation of its downstream targets.
Caption: The this compound signaling pathway.
Detailed Experimental Protocols
In Vitro Treatment of Human Gingival Epithelial Cells (HGECs) and Human Periodontal Ligament (HPDL) Cells
This protocol is adapted from the methodology described by Nagai et al. (2020)[3][4].
Objective: To determine the effect of this compound on the production of VEGF-A and CXCL12 in HGECs and HPDL cells.
Materials:
-
Human Gingival Epithelial Cells (HGECs) or Human Periodontal Ligament (HPDL) cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound (Cayman Chemical, Cat# 71220 or equivalent)
-
DMSO (vehicle control)
-
ELISA kits for human VEGF-A and CXCL12 (R&D Systems or equivalent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HGECs or HPDL cells into 96-well plates at a density of 1.0 x 10^4 cells per well in 200 µL of complete culture medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 24 hours).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the final desired concentration (e.g., 50 µg/mL). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.17%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 200 µL of medium containing either this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatants from each well.
-
ELISA: Determine the concentration of VEGF-A and CXCL12 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each protein based on the standard curve. Compare the protein levels in the this compound-treated groups to the vehicle control group.
Assessment of Osteoblast Activity and Differentiation
This is a general protocol for assessing the effect of a compound like this compound on osteoblast activity (MTT assay) and differentiation (Alkaline Phosphatase assay).
Objective: To evaluate the effect of this compound on the metabolic activity and differentiation of human osteoblastic cells.
Materials:
-
Human osteoblastic cells (e.g., primary cultures or cell lines like Saos-2)
-
Osteogenic medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Alkaline Phosphatase (ALP) assay kit (colorimetric, using p-nitrophenyl phosphate (pNPP) as a substrate)
-
Microplate reader
Procedure:
Part A: MTT Assay for Metabolic Activity
-
Cell Seeding: Seed osteoblastic cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of osteogenic medium.
-
Treatment: After 24 hours, replace the medium with fresh osteogenic medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired time points (e.g., 1, 3, and 5 days).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Part B: Alkaline Phosphatase (ALP) Assay for Differentiation
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol, culturing cells in parallel plates for the ALP assay.
-
Cell Lysis: At each time point, wash the cells with PBS and lyse the cells according to the ALP assay kit manufacturer's instructions.
-
ALP Reaction: Add the pNPP substrate to the cell lysates and incubate for the recommended time at 37°C.
-
Stop Reaction: Stop the reaction by adding the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Experimental Workflow Visualizations
Workflow for Assessing Osteoblast Response to this compound
Caption: Workflow for osteoblast activity and differentiation assays.
Workflow for Cancer Cell Invasion Assay (Transwell Assay)
Caption: Workflow for a cancer cell invasion assay.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent stabilizer of HIF-1α. This activity translates into a range of measurable biological effects, from the inhibition of cancer cell proliferation and invasion to the promotion of regenerative processes in various cell types. The provided data, protocols, and visualizations offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further in vitro studies are warranted to fully elucidate the concentration- and time-dependent effects of this compound in different cellular contexts and to explore its potential therapeutic applications.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies of 1,4-DPCA for Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early investigations into the therapeutic potential of 1,4-dihydropyridine-2,6-dimethyl-4-(3-nitrophenyl)-3,5-dicarboxylic acid (1,4-DPCA) have unveiled a promising avenue for tissue regeneration. This small molecule has demonstrated a remarkable capacity to promote the restoration of both soft and hard tissues in various preclinical models. This technical guide provides a comprehensive overview of the foundational studies on this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development who are exploring novel strategies for regenerative medicine.
Core Mechanism of Action: HIF-1α Stabilization
The primary mechanism through which this compound exerts its regenerative effects is by inhibiting prolyl hydroxylases (PHDs).[1] PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it acts as a master transcriptional regulator.[1] This stabilization of HIF-1α shifts the cellular metabolic state towards aerobic glycolysis, a state characteristic of embryonic tissues and conducive to regeneration.[1][2] This metabolic reprogramming is a key event that initiates a cascade of downstream processes leading to tissue repair and regeneration. The regenerative response induced by this compound has been shown to be completely blocked by the silencing of HIF-1α, confirming its central role in the process.[2][3]
Preclinical Evidence in Tissue Regeneration Models
Early studies have predominantly utilized two key animal models to demonstrate the efficacy of this compound: the mouse ear hole punch model and the ligature-induced periodontitis model.
Auricular Cartilage and Soft Tissue Regeneration
In the non-regenerating Swiss Webster mouse strain, subcutaneous administration of a hydrogel-formulated this compound around an ear hole punch injury led to complete closure of the wound, a regenerative response not typically observed in these animals.[1] This demonstrated the ability of this compound to induce epimorphic regeneration of soft tissue.
Alveolar Bone and Periodontal Tissue Regeneration
More extensive research has been conducted using a mouse model of periodontitis, a disease characterized by inflammation and loss of the tooth-supporting alveolar bone.[2] In these studies, a ligature is placed around a molar to induce bacterial accumulation, inflammation, and subsequent bone loss.[2] Following the removal of the ligature, systemic or local administration of this compound, often in a timed-release hydrogel or PEGylated formulation, resulted in the complete and rapid restoration of the lost alveolar bone and surrounding soft tissues.[4][5] Micro-computed tomography (micro-CT) analysis confirmed the regeneration of bone to levels seen before the induction of disease.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early preclinical studies on this compound.
| Animal Model | Tissue Type | Treatment | Key Quantitative Outcome | Reference |
| Swiss Webster Mouse | Ear (Auricular) | This compound in hydrogel (subcutaneous) | Complete ear hole closure | [1] |
| C57BL/6 Mouse | Periodontium | This compound in hydrogel (subcutaneous) | Significant increase in alveolar bone regeneration compared to vehicle control | [6] |
| Mouse | Periodontium | Timed-release this compound-PEG (systemic) | Complete restoration of alveolar bone and soft tissue |
| Analysis Method | Parameter Measured | This compound Treatment Group | Control Group | Reference |
| Micro-CT | Alveolar Bone Volume | Return to pre-disease levels | Continued bone loss | |
| Immunohistochemistry | HIF-1α protein levels in gingival tissue | Significantly increased | Basal levels | [6] |
| Flow Cytometry | FOXP3+ Treg cells in periodontal tissue | Increased abundance | Basal levels | [6] |
| Gene Expression (qPCR) | Osteogenic gene expression | Elevated | Basal levels | [6] |
| Gene Expression (qPCR) | Pro-inflammatory cytokine gene expression | Decreased | Elevated due to disease | [6] |
Detailed Experimental Protocols
Ligature-Induced Periodontitis Mouse Model
-
Animal Model: C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Ligature Placement: A sterile silk suture (e.g., 5-0 or 6-0) is placed around the maxillary second molar. The ligature is gently pushed into the gingival sulcus to facilitate bacterial accumulation.
-
Induction Period: The ligature is left in place for a period of 10 days to induce significant alveolar bone loss.
-
Ligature Removal: After the induction period, the ligature is carefully removed.
-
Treatment Administration: this compound, typically formulated in a hydrogel or as a PEG conjugate for sustained release, is administered either subcutaneously in the neck region or via intraperitoneal injection. A vehicle control (hydrogel or saline) is administered to the control group.
-
Monitoring and Analysis: Animals are monitored for a period of several weeks to months. Alveolar bone regeneration is assessed at various time points using micro-CT analysis. Gingival and periodontal tissues are harvested for histological analysis, immunohistochemistry, and gene expression analysis.
This compound Hydrogel Formulation (Inferred from studies)
While a precise, publicly available protocol for the specific hydrogel formulation used in early studies is not detailed, the literature suggests the following general approach:
-
Polymer Selection: A biocompatible and injectable polymer capable of forming a hydrogel is selected. This could be a synthetic polymer like polyethylene glycol (PEG) or a natural polymer.
-
Drug Incorporation: this compound is incorporated into the polymer solution. The concentration of this compound is a critical parameter that would be optimized for efficacy and safety.
-
Cross-linking: A cross-linking agent or mechanism is used to induce gelation of the polymer solution, entrapping the this compound within the hydrogel matrix. This allows for the sustained release of the drug over time.
-
Sterilization: The final hydrogel formulation is sterilized for in vivo use.
Immunohistochemistry for HIF-1α and FOXP3+ Treg Cells
-
Tissue Preparation: Periodontal tissues are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Sectioning: 5µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer in a steamer or microwave.
-
Blocking: Non-specific binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for HIF-1α or FOXP3 overnight at 4°C.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is applied and incubated for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with a mounting medium.
-
Imaging: Slides are imaged using a fluorescence or confocal microscope.
Signaling Pathways and Cellular Mechanisms
The regenerative effects of this compound are mediated by a complex interplay of signaling pathways and cellular responses initiated by the stabilization of HIF-1α.
Metabolic Reprogramming and De-differentiation
HIF-1α activation leads to a metabolic shift from oxidative phosphorylation to aerobic glycolysis.[2] This metabolic state is associated with cellular de-differentiation and the expression of stem cell markers, creating a pro-regenerative microenvironment.[3]
Angiogenesis
HIF-1α is a potent inducer of angiogenesis through the upregulation of vascular endothelial growth factor (VEGF). Increased vascularization is crucial for supplying nutrients and oxygen to the regenerating tissue.
Immune Modulation: Treg Cell Recruitment
Studies have shown that this compound treatment leads to an increased abundance of FOXP3+ regulatory T cells (Tregs) in the periodontal tissue.[6] This effect is mediated by the upregulation of the chemokine receptor CXCR4. The recruitment of Tregs helps to resolve inflammation and create a favorable environment for tissue regeneration.[6] The pro-regenerative effects of this compound on bone were reversed by an antagonist of CXCR4, highlighting the importance of this pathway.[6]
Visualizations of Pathways and Workflows
Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and activation of regenerative genes.
Caption: Workflow of the ligature-induced periodontitis model for testing this compound.
Caption: this compound promotes Treg cell recruitment via the HIF-1α/CXCR4 axis to aid regeneration.
Conclusion and Future Directions
The early studies on this compound have laid a strong foundation for its development as a novel regenerative therapeutic. By targeting the fundamental HIF-1α pathway, this compound has demonstrated the ability to induce scar-free healing and the regeneration of complex tissues. The preclinical data, particularly in the challenging model of periodontal disease, is highly encouraging.
Future research should focus on further elucidating the downstream targets of HIF-1α in different tissue contexts and optimizing the delivery systems for targeted and sustained release. Long-term safety and efficacy studies in larger animal models are also crucial next steps. For drug development professionals, this compound and other PHD inhibitors represent a promising class of molecules with the potential to address a wide range of unmet medical needs in regenerative medicine. The insights gained from these early studies will be invaluable in guiding the clinical translation of this exciting therapeutic approach.
References
- 1. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases | MDPI [mdpi.com]
- 4. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Experimental Ligature-Induced Periodontitis Model in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]
The Role of 1,4-DPCA in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes. Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) has positioned it as a significant modulator of the angiogenic process. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways associated with this compound-mediated angiogenesis. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the HIF-1α pathway for pro- and anti-angiogenic therapies.
Introduction: The Significance of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, reproduction, and wound healing. However, it is also a hallmark of various pathological conditions, including tumor growth and metastasis, diabetic retinopathy, and rheumatoid arthritis. The intricate regulation of angiogenesis involves a delicate balance between pro- and anti-angiogenic factors. A key regulator of this process is the cellular response to hypoxia, primarily mediated by the transcription factor HIF-1.
This compound: A Prolyl-4-Hydroxylase Inhibitor
This compound is a cell-permeable compound that functions as a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels.[2][3] This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of a wide array of genes, including those centrally involved in angiogenesis.[2][3]
Mechanism of Action: The HIF-1α Signaling Pathway
The primary mechanism by which this compound influences angiogenesis is through the stabilization of HIF-1α. This initiates a signaling cascade that promotes the expression of several key pro-angiogenic factors.
-
Vascular Endothelial Growth Factor (VEGF): HIF-1α is a direct transcriptional activator of the VEGFA gene.[2] VEGF is a potent mitogen and survival factor for endothelial cells, the primary cells lining blood vessels. It promotes endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis. Studies have shown that treatment with this compound leads to an upregulation of VEGF-A production.[2]
-
Chemokine (C-X-C motif) Ligand 12 (CXCL12) and its Receptor (CXCR4): The HIF-1α pathway also upregulates the expression of CXCL12 (also known as Stromal cell-Derived Factor-1 or SDF-1) and its receptor, CXCR4.[2] The CXCL12/CXCR4 axis plays a crucial role in cell trafficking and localization to hypoxic microenvironments, including the recruitment of endothelial progenitor cells to sites of neovascularization.[2]
-
Heme Oxygenase 1 (HMOX1): this compound treatment has been shown to increase the expression of HMOX1, a pro-angiogenic target gene.[1]
The following diagram illustrates the signaling pathway initiated by this compound:
Experimental Evidence and Quantitative Data
The pro-angiogenic effects of this compound have been demonstrated in various in vitro and in vivo models.
In Vitro Angiogenesis Assays
Standard in vitro assays are employed to assess the direct effects of this compound on endothelial cells.
-
Tube Formation Assay: This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. Treatment with this compound is expected to enhance tube formation.
-
Cell Migration Assay (Wound Healing/Transwell): These assays measure the migratory capacity of endothelial cells, a crucial step in angiogenesis. This compound has been shown to promote cell migration.[2]
-
Cell Proliferation Assay: The effect of this compound on endothelial cell proliferation can be quantified using various methods. While some studies show it can inhibit proliferation in certain cancer cell lines, its effect on endothelial cell proliferation in the context of angiogenesis is a key area of investigation.[1]
Table 1: Summary of In Vitro Effects of this compound on Angiogenesis
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Gene Expression | Mouse B6 cells | Not specified | Increased expression of Vegfa and Hmox1 | [1] |
| Gene Expression | Human Gingival Epithelial & PDL cells | Not specified | Enhanced production of VEGF-A and CXCL12 | [2] |
| Cell Proliferation | T4-2, ZR-75-1, MDA-MB-157, MDA-MB-231 | 10-20 µM | Inhibition of proliferation | [1] |
In Vivo Angiogenesis Models
Animal models provide a more complex physiological system to study the effects of this compound on angiogenesis.
-
Mouse Model of Periodontitis: In a mouse model of ligature-induced periodontitis, subcutaneous injection of a this compound hydrogel increased the numbers of CD31+CD45− endothelial cells in the gingival tissue, indicating enhanced angiogenesis.[2] This was associated with tissue regeneration.[2][4][5]
-
Mouse Ear Punch Injury Model: Systemic delivery of this compound in a hydrogel carrier promoted tissue regeneration in an ear hole punch injury model in mice, a response that was dependent on HIF-1α.[2] This regenerative response is often associated with increased vascularization.[3]
Table 2: Summary of In Vivo Effects of this compound on Angiogenesis
| Animal Model | Administration Route | This compound Formulation | Observed Angiogenic Effect | Reference |
| Ligature-Induced Periodontitis (Mouse) | Subcutaneous Injection | Hydrogel | Increased numbers of CD31+CD45− endothelial cells | [2] |
| Ear Punch Injury (Mouse) | Systemic Delivery | Hydrogel | Promoted tissue regeneration (HIF-1α-dependent) | [2] |
| Periodontal Disease (Mouse) | Systemic Administration | PEG gel | Increased vascularization in the tooth pulp | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments.
Western Blot for HIF-1α Stabilization
This protocol is designed to detect the stabilization of HIF-1α in cell lysates following treatment with this compound.
Protocol Details:
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tube Formation Assay
This protocol outlines the steps to assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
Protocol Details:
-
Plate Coating: Thaw Matrigel® or a similar basement membrane matrix on ice. Coat the wells of a 96-well plate with the Matrigel® and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation and Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-reduced medium. Add this compound at various concentrations to the cell suspension. Seed the cells onto the solidified Matrigel®.
-
Incubation and Imaging: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures at regular intervals. Capture images using a phase-contrast microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of branch points, and number of loops.
Therapeutic Implications and Future Directions
The ability of this compound to promote angiogenesis through HIF-1α stabilization holds significant therapeutic potential, particularly in the field of regenerative medicine. By enhancing blood vessel formation, this compound could be beneficial in treating conditions characterized by ischemia or poor vascularization, such as chronic wounds, peripheral artery disease, and in promoting tissue regeneration after injury.[2][3][4][5]
Conversely, the central role of angiogenesis in tumor growth suggests that targeting the HIF-1α pathway could also be a viable anti-cancer strategy. While this compound itself promotes angiogenesis, understanding its mechanism provides a blueprint for developing inhibitors of this pathway to restrict tumor blood supply.
Future research should focus on:
-
Dose-Response and Toxicity Profiles: Establishing optimal therapeutic windows for this compound to maximize pro-angiogenic effects while minimizing potential off-target effects.
-
Delivery Systems: Developing targeted delivery systems, such as hydrogels, to localize the action of this compound to specific tissues and reduce systemic exposure.[2][7]
-
Combination Therapies: Investigating the synergistic effects of this compound with other growth factors or therapeutic agents to enhance tissue regeneration.
-
Clinical Trials: As of now, there is a lack of information on clinical trials specifically for this compound in the context of angiogenesis. This represents a critical next step in translating the promising preclinical findings into clinical applications.
Conclusion
This compound is a powerful tool for modulating angiogenesis through the stabilization of HIF-1α. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a compound of high interest for both basic research and therapeutic development. This technical guide provides a foundational understanding of this compound's role in angiogenesis, offering valuable insights for scientists and researchers working to harness the therapeutic potential of the HIF-1α pathway. The continued exploration of this compound and similar molecules will undoubtedly pave the way for novel treatments for a wide range of angiogenesis-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,4-DPCA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent, cell-permeable inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions.[1][2] This stabilization of HIF-1α leads to the upregulation of a variety of target genes involved in crucial cellular processes such as angiogenesis, glucose metabolism, and cell survival.[1][3][4] These characteristics make this compound a valuable tool for studying the cellular response to hypoxia and for developing therapeutic strategies in areas like tissue regeneration and cancer.[3][5][6][7]
This document provides detailed protocols for the use of this compound in cell culture experiments, including its preparation, application in various cell-based assays, and the analysis of its effects on the HIF-1α signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Foreskin Fibroblasts | Collagen Hydroxylation | IC50 | 2.4 µM | [1] |
| T4-2 Breast Cancer Cells | Colony Formation | Effective Concentration | 10 µM | [1] |
| ZR-75-1 Breast Cancer Cells | Colony Formation | Effective Concentration | 20 µM | [1] |
| DA-MB-157 Breast Cancer Cells | Invasion Assay | Effective Concentration | 20 µM | [1] |
| MDA-MB-231 Breast Cancer Cells | Invasion Assay | Effective Concentration | 10 µM | [1] |
| Human Osteoblastic Cells | MTT Assay, ALP Activity | Effective Concentration | 20 µM (significant increase after 7 days) | [8] |
| Mouse B6 Cells | Gene Expression (Vegfa, Hmox1, etc.) | Treatment Conditions | 24 hours | [1] |
| Human Gingival Epithelial Cells | VEGF & CXCL12 Production | Effective Concentration | 50 µg/ml | [6] |
| Human Periodontal Ligament Cells | VEGF & CXCL12 Production | Effective Concentration | 50 µg/ml | [6] |
Note: The effectiveness of this compound can be cell-type dependent. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid. A stock solution in a suitable solvent is required for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.4021 mg of this compound (Molecular Weight: 240.21 g/mol ) in 1 ml of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Note: When preparing working concentrations for cell culture, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
The next day, prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of HIF-1α Stabilization
This protocol outlines the steps to detect the stabilization of HIF-1α protein in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer containing protease and phosphatase inhibitors.
-
Harvest the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Note on HIF-1α Western Blotting: HIF-1α is rapidly degraded under normoxic conditions. Therefore, it is crucial to process samples quickly and on ice. Some protocols recommend lysing cells directly in the Laemmli sample buffer to immediately denature proteins and inactivate proteases.[5] Using nuclear extracts can also enrich the HIF-1α signal as it translocates to the nucleus upon stabilization.[3][5]
Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes
This protocol describes how to measure the changes in mRNA expression of HIF-1α target genes following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGFA, GLUT1, PDK1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following treatment with this compound, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
HIF-1α Target Genes:
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the pro-angiogenic effect of this compound by measuring the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plate
-
Endothelial cell growth medium
-
This compound
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µl of the matrix solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in a medium containing the desired concentration of this compound or vehicle control.
-
Seed the cells onto the solidified matrix at a density of 1.5-3 x 10^4 cells per well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope at different time points.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ).
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Invasive cancer cells (e.g., MDA-MB-231)
-
Boyden chamber inserts (8 µm pore size) for a 24-well plate
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of diluted basement membrane matrix and allow it to solidify at 37°C.
-
Harvest the cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µl of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 200 µl of the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol and stain them with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion relative to the control.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Hypoxia-inducible factor-1α mRNA: a new target for destabilization by tristetraprolin in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-DPCA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase (PHD). By inhibiting PHD, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and accumulation even under normoxic conditions.[1][2][3] This upregulation of HIF-1α, a master regulator of cellular responses to low oxygen, has been shown to promote tissue regeneration and modulate inflammatory responses in various mouse models.[1][3][4][5] These application notes provide a comprehensive overview of the use of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action
Under normal oxygen levels, HIF-1α is hydroxylated by PHDs, which targets it for ubiquitination and subsequent proteasomal degradation.[6] this compound inhibits the enzymatic activity of PHDs, thereby preventing HIF-1α hydroxylation.[7] This leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] Activation of these genes promotes a range of cellular processes, including angiogenesis, cell migration, survival, and a shift towards aerobic glycolysis.[2][4][5] This orchestrated response has been shown to be critical for the pro-regenerative effects of this compound.[1][4][5]
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxygen, Metabolism, and Regeneration – Lessons from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia inducible factor-1 activation by prolyl 4-hydroxylase-2 gene silencing attenuates myocardial ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-DPCA in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent prolyl-hydroxylase (PHD) inhibitor. The protocols detailed below are based on established murine models of tissue regeneration, offering a foundation for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor of prolyl-hydroxylases, enzymes that mediate the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[1] By inhibiting PHDs, this compound stabilizes HIF-1α, a master transcription factor that orchestrates a cellular response to low oxygen levels.[2][3] This stabilization of HIF-1α has been shown to promote tissue regeneration by upregulating genes involved in angiogenesis, cell migration, survival, and metabolism.[4][5] In vivo studies have demonstrated the efficacy of this compound in promoting the regeneration of both soft and hard tissues, including in models of periodontitis and dermal wound healing.[6][7][8]
Data Presentation: Quantitative Dosage and Administration
The following table summarizes the reported dosages and administration routes for this compound in murine in vivo studies. The use of a timed-release hydrogel formulation for subcutaneous administration is a common feature in these protocols, designed to provide sustained local delivery of the compound.[1]
| Animal Model | Indication | This compound Formulation | Dosage | Administration Route | Frequency | Reference |
| Mouse | Ligature-Induced Periodontitis | This compound in a polymer hydrogel | 50 μg in 25 μL | Subcutaneous injection in the back of the neck | Single injection at the onset of the resolution phase | [5] |
| Mouse | Ligature-Induced Periodontitis | This compound coupled to a PEG gel | Not specified | Systemic administration | Two doses, 8 days apart | [6][7] |
| Mouse | Ear Hole Punch Injury | This compound in a hydrogel | 2 mg/ml | Subcutaneous injection in the back of the neck (three adjacent sites) | Injections on day 0, 5, and 10 post-injury | [9] |
Experimental Protocols
Ligature-Induced Periodontitis Model in Mice for Alveolar Bone Regeneration
This protocol is adapted from studies demonstrating the regenerative effects of this compound on alveolar bone loss.[5][6][8]
Objective: To assess the efficacy of this compound in promoting the regeneration of alveolar bone and surrounding soft tissue following ligature-induced periodontitis.
Materials:
-
Mice (strain as per experimental design)
-
5-0 silk ligature
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
This compound/hydrogel formulation (e.g., 50 μg in 25 μL)[5]
-
Vehicle control (hydrogel without this compound)
-
Insulin syringes with 30-gauge needles
-
Micro-CT scanner for bone analysis
-
Histology equipment and reagents
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Place a 5-0 silk ligature around the maxillary second molar to induce periodontitis.
-
Maintain the ligature in place for 10 days to allow for inflammation and bone loss to occur.[6][8]
-
After 10 days, remove the ligature to initiate the resolution phase.
-
At the onset of the resolution phase (Day 10), administer a single subcutaneous injection of the this compound/hydrogel formulation (50 μg in 25 μL) in the back of the neck.[5] A control group should receive an injection of the vehicle hydrogel.
-
Euthanize the mice at a predetermined time point (e.g., 5 or 20 days after treatment) for analysis.[5][6]
-
Harvest the maxillae for analysis of alveolar bone regeneration using micro-CT and histological staining.
Ear Hole Punch Injury Model for Soft Tissue Regeneration
This protocol is based on studies evaluating the regenerative potential of this compound in a dermal wound healing model.[1][9]
Objective: To evaluate the effect of this compound on the closure of full-thickness dermal wounds.
Materials:
-
Mice (e.g., Swiss Webster)
-
2.1-mm ear punch
-
Anesthesia (e.g., isoflurane)
-
This compound/hydrogel formulation (e.g., 2 mg/ml)[9]
-
Vehicle control (hydrogel without this compound)
-
Insulin syringes with 30-gauge needles
-
Calipers or imaging software for measuring ear hole diameter
Procedure:
-
Anesthetize the mice.
-
Create a 2.1-mm full-thickness wound in the center of the ear pinna using an ear punch.
-
On the day of injury (Day 0), administer a subcutaneous injection of the this compound/hydrogel formulation (2 mg/ml) at three adjacent sites in the back of the neck.[9] A control group should receive injections of the vehicle hydrogel.
-
Administer subsequent injections on Day 5 and Day 10 post-injury.[9]
-
Monitor and measure the ear hole diameter at regular intervals (e.g., every 7 days) until the desired endpoint is reached (e.g., day 35).[9]
-
The extent of wound closure is indicative of the regenerative effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound.
References
- 1. Drug-induced regeneration in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indispensable Role of HIF-1α Signaling in Post-implantation Survival and Angio-/Vasculogenic Properties of SHED [frontiersin.org]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 1,4-DPCA Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2] By inhibiting PHD activity, this compound prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia.[3][4] This leads to the stabilization and accumulation of HIF-1α, which then activates the transcription of various genes involved in angiogenesis, metabolic reprogramming, and cell survival.[3][5][6] Due to its role in promoting regenerative processes, this compound is a valuable tool in research areas such as regenerative medicine, wound healing, and cancer biology.[3][5][7] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing and handling this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Compound Data and Solubility
Summarized below are the key chemical properties of this compound and its solubility in DMSO. It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]
| Property | Data | Reference |
| Chemical Name | 4,4α-dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid | [2] |
| Molecular Formula | C₁₃H₈N₂O₃ | [1][2] |
| Molecular Weight | 240.21 g/mol | [1][2] |
| CAS Number | 331830-20-7 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | Up to 12.5 mg/mL (approx. 52 mM). Ultrasonic assistance may be required. | [1] |
| IC₅₀ | ~2.4 µM (for collagen hydroxylation); ~3.6 µM (for prolyl 4-hydroxylase); ~60 µM (for FIH) | [1][2] |
Experimental Protocols
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile DMSO (newly opened bottle recommended)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.050 mol/L x 0.001 L x 240.21 g/mol x 1000 mg/g = 12.01 mg
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 12.01 mg of this compound powder and transfer it into the tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, place the tube in a bath sonicator at room temperature and sonicate for 10-15 minutes or until the solution is clear.[1]
-
Aliquotting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][8]
-
Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (see Table 3).
Workflow for Preparing this compound Stock Solution
Stock Solution Dilution Guide
The following table provides calculations for preparing common stock concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.24 mg |
| 5 mM | 1 mL | 1.20 mg |
| 10 mM | 1 mL | 2.40 mg |
| 50 mM | 1 mL | 12.01 mg |
Table based on calculations and data from supplier datasheets.[1]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a desiccator to protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| DMSO Solution | -80°C | 2 years | Recommended for long-term stability. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Suitable for short-term storage. |
Storage recommendations are compiled from supplier data.[1][8]
Application Spotlight: this compound Signaling Pathway
This compound functions by inhibiting Prolyl Hydroxylase Domain (PHD) enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate gene expression that promotes a pro-regenerative, glycolytic state.[3][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 7. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for 1,4-DPCA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in cancer research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in various experimental settings.
Introduction
This compound is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2] This inhibition leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia.[1][2][3] In the context of cancer, the stabilization of HIF-1α by this compound has been shown to have multifaceted effects, including the inhibition of cancer cell proliferation, reduction of collagen deposition, and modulation of the tumor microenvironment.[1][2] These properties make this compound a valuable tool for investigating cancer biology and a potential therapeutic agent.
Mechanism of Action
Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome. By inhibiting PHDs, this compound prevents this hydroxylation, thereby stabilizing HIF-1α and allowing it to translocate to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival.[4][5]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations and effective doses of this compound in various cancer-related studies.
| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |
| IC50 | Human Foreskin Fibroblasts (Collagen Hydroxylation) | 2.4 µM | Inhibition of collagen hydroxylation | [1] |
| IC50 | Factor Inhibiting HIF (FIH) | 60 µM | Inhibition of FIH | [1] |
| Effective Concentration | T4-2 Breast Cancer Cells | 10 µM | Reduction in colony size | [1] |
| Effective Concentration | ZR-75-1 Breast Cancer Cells | 20 µM | Reduction in colony size | [1] |
| Effective Concentration | DA-MB-157 Breast Cancer Cells | 20 µM | Reduction of invasive branches in 3D culture | [1] |
| Effective Concentration | MDA-MB-231 Breast Cancer Cells | 10 µM | Reduction of invasive branches in 3D culture | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 4-24 hours). A common starting concentration is 10-100 µM.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
3D Spheroid Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive properties of cancer cells in a three-dimensional culture model.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Extracellular matrix (ECM) gel (e.g., Matrigel or collagen I)
-
96-well ultra-low attachment plates
-
Microscope with imaging capabilities
Procedure:
-
Generate cancer cell spheroids by seeding cells in an ultra-low attachment 96-well plate and allowing them to aggregate for 2-3 days.
-
Prepare the ECM gel on ice according to the manufacturer's instructions.
-
Carefully embed the spheroids into the ECM gel in a new 96-well plate.
-
Allow the gel to solidify at 37°C.
-
Overlay the gel with complete medium containing either this compound at the desired concentration or a vehicle control.
-
Incubate the plate and monitor spheroid invasion over several days.
-
Capture images of the spheroids at different time points.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells.
In Vivo Xenograft Studies
For in vivo evaluation of this compound's anti-cancer efficacy, a xenograft mouse model is commonly used.
General Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound via a suitable route (e.g., intraperitoneal injection or formulated in a slow-release hydrogel). The dosage and frequency will need to be optimized for the specific model and research question.
-
Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).
Conclusion
This compound serves as a critical research tool for elucidating the role of the HIF-1α pathway in cancer progression. Its ability to inhibit prolyl-4-hydroxylases and consequently stabilize HIF-1α allows for the investigation of downstream effects on cell proliferation, invasion, and the tumor microenvironment. The provided protocols offer a starting point for researchers to incorporate this compound into their cancer research workflows. Further optimization of concentrations, incubation times, and in vivo dosing regimens may be necessary depending on the specific cancer model and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic interventions on human breast cancer xenografts promote systemic dissemination of oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-DPCA Hydrogel Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of a polyethylene glycol (PEG)-based hydrogel for the controlled delivery of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This system is designed for in situ gelation, providing a biocompatible and sustained-release platform for therapeutic applications, particularly in tissue regeneration.
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (this compound) is a potent inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). By inhibiting PHD, this compound stabilizes HIF-1α, leading to the activation of a cascade of genes that promote angiogenesis, cell survival, and tissue regeneration.[1][2] To achieve sustained local delivery and enhance its therapeutic efficacy, this compound can be encapsulated within an injectable, in situ-forming hydrogel.
This document outlines the formulation of a biocompatible hydrogel composed of 4-arm polyethylene glycol (PEG) derivatives that crosslink under physiological conditions via a Michael-type addition reaction. This method allows for the encapsulation of this compound during the gelation process, resulting in a localized drug depot that provides controlled release over a desired period.
Mechanism of Action: this compound and HIF-1α Stabilization
Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. This compound competitively inhibits PHD, preventing the hydroxylation of HIF-1α. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates the expression of various proteins involved in regenerative processes.
Data Presentation: Physicochemical Properties of this compound Hydrogel
The following tables summarize representative quantitative data for a 4-arm PEG-based hydrogel formulation for this compound delivery. These values are illustrative and can be tuned by modifying the hydrogel composition.
Table 1: Hydrogel Formulation Parameters
| Parameter | Value |
| Precursor 1 | 4-arm PEG-Thiol (PEG-SH) |
| Precursor 2 | 4-arm PEG-Maleimide (PEG-Mal) |
| Molecular Weight of PEG | 10 kDa |
| Polymer Concentration | 5% (w/v) |
| This compound Loading Concentration | 1 mg/mL |
Table 2: Hydrogel Characterization Data
| Property | Method | Result |
| Gelation Time | Vial Inversion Test | < 5 minutes |
| Swelling Ratio | Gravimetric Method | 15 ± 2 |
| In Vitro Degradation (50%) | Mass Loss Measurement | ~14 days |
| Drug Loading Efficiency | UV-Vis Spectroscopy | > 90% |
| Cumulative Drug Release (7 days) | In Vitro Release Assay | ~ 60% |
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and characterization of the this compound hydrogel.
Protocol 1: Synthesis of 4-Arm PEG Hydrogel
This protocol describes the preparation of an in situ-forming hydrogel using a Michael-type addition reaction between thiol and maleimide functional groups.
Materials:
-
4-arm PEG-Thiol (PEG-SH), MW 10,000
-
4-arm PEG-Maleimide (PEG-Mal), MW 10,000
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (this compound)
Equipment:
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Syringes with Luer-Lok tips
-
Dual-syringe mixing system with a static mixer (optional, for in vivo applications)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10% (w/v) stock solution of 4-arm PEG-SH in sterile PBS (pH 7.4).
-
Prepare a 10% (w/v) stock solution of 4-arm PEG-Mal in sterile PBS (pH 7.4).
-
Ensure both solutions are fully dissolved by gentle vortexing. Sterilize by passing through a 0.22 µm filter.
-
-
Prepare this compound Suspension:
-
Weigh the desired amount of this compound powder.
-
To prepare a hydrogel with a final concentration of 1 mg/mL this compound, suspend 2 mg of this compound in 1 mL of the 4-arm PEG-SH stock solution.
-
Vortex thoroughly to ensure a homogenous suspension of the drug crystals.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix equal volumes of the this compound/PEG-SH suspension and the 4-arm PEG-Mal solution. For example, mix 50 µL of the drug suspension with 50 µL of the PEG-Mal solution to form 100 µL of hydrogel.
-
Immediately vortex for 5-10 seconds to ensure thorough mixing.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes.
-
Confirm gelation by inverting the tube; a stable gel will not flow.
-
Protocol 2: Characterization of Hydrogel Properties
A. Determination of Swelling Ratio
-
Prepare a 100 µL hydrogel sample as described in Protocol 1 and record its initial weight (W_i).
-
Immerse the hydrogel in 5 mL of PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Replace the PBS with a fresh solution after each measurement.
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_i) / W_i
B. In Vitro Degradation Study
-
Prepare triplicate hydrogel samples (100 µL each) and record their initial weight (W_0).
-
Place each hydrogel in a separate tube containing 5 mL of PBS (pH 7.4) with 10 mM glutathione (to simulate a reducing environment) at 37°C.
-
At specified time points (e.g., 1, 3, 7, 14, 21 days), remove the hydrogel, lyophilize it to remove all water, and record the final dry weight (W_t).
-
Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W_0 - W_t) / W_0] x 100
Protocol 3: Drug Loading and In Vitro Release Kinetics
A. Determination of Drug Loading Efficiency
-
Prepare a this compound loaded hydrogel of a known volume.
-
Mechanically disrupt the hydrogel in a known volume of a suitable solvent (e.g., DMSO) to dissolve the this compound.
-
Centrifuge to pellet the hydrogel debris.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the drug loading efficiency (DLE) using the formula: DLE (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug added) x 100
B. In Vitro Drug Release Study
-
Place a this compound loaded hydrogel (100 µL) in a tube with 1 mL of PBS (pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), collect the entire release medium and replace it with 1 mL of fresh PBS.
-
Determine the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.
-
Plot the cumulative release percentage against time to obtain the drug release profile.
Conclusion
The described this compound hydrogel formulation offers a promising platform for the localized and sustained delivery of this pro-regenerative small molecule. The in situ gelling properties of the 4-arm PEG hydrogel make it suitable for minimally invasive administration. The provided protocols offer a foundation for researchers to develop and characterize this drug delivery system for various therapeutic applications. Further optimization of the hydrogel parameters may be necessary to achieve the desired release kinetics and degradation profile for specific preclinical and clinical needs.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D-Printed PEG–PLA/Gelatin Hydrogel: Characterization toward In Vitro Chondrocyte Redifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 1,4-DPCA Efficacy in Bone Regeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular adaptation to low oxygen.[3][4] Under normoxic conditions, stabilized HIF-1α translocates to the nucleus and promotes the transcription of target genes involved in angiogenesis and osteogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Runt-related transcription factor 2 (Runx2).[4][5][6] This mechanism makes this compound a promising therapeutic agent for enhancing bone regeneration, particularly in compromised sites with limited vascularity.[7][8][9]
These application notes provide detailed protocols for assessing the efficacy of this compound in promoting bone regeneration through both in vitro and in vivo experimental models.
Mechanism of Action: The HIF-1α Signaling Pathway
This compound's pro-regenerative effects are primarily mediated through the stabilization of HIF-1α. The following diagram illustrates this signaling cascade.
Part 1: In Vitro Assessment of this compound Efficacy
This section outlines protocols to evaluate the effect of this compound on osteoblast differentiation and mineralization using mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).
Experimental Workflow: In Vitro Studies
Protocol 1.1: Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Seed MSCs or pre-osteoblasts in a 24-well plate at a density of 5 x 104 cells/cm2 in standard growth medium.[10]
-
Culture: Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 80-90% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µM ascorbic acid, and 10 mM β-glycerophosphate).[11]
-
This compound Treatment: Add this compound to the osteogenic medium at desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (e.g., DMSO).
-
Medium Change: Replace the medium with fresh differentiation medium and this compound every 2-3 days.
Protocol 1.2: Alkaline Phosphatase (ALP) Activity Assay
-
Timeline: Day 7 post-induction.
-
Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer.
-
Substrate Addition: Use a commercial ALP activity assay kit, which typically involves adding p-nitrophenyl phosphate (pNPP) as a substrate.[12]
-
Incubation: Incubate at 37°C according to the manufacturer's instructions.
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize ALP activity to the total protein content of each sample.
Protocol 1.3: Alizarin Red S Staining for Mineralization
-
Timeline: Day 21 post-induction.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Washing: Gently wash with deionized water to remove excess stain.
-
Imaging: Visualize and capture images of the mineralized nodules using a microscope.
-
Quantification (Optional): Elute the stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
Protocol 1.4: Quantitative Real-Time PCR (qRT-PCR)
-
Timeline: Day 7 post-induction.
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and specific primers for osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[1]
Data Presentation: In Vitro Results
Table 1: Quantitative Analysis of Osteoblast Differentiation Markers
| Treatment Group | This compound (µM) | ALP Activity (U/mg protein) | Mineralized Area (%) | RUNX2 Expression (Fold Change) | ALPL Expression (Fold Change) |
|---|---|---|---|---|---|
| Control | 0 | 1.5 ± 0.3 | 5.2 ± 1.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 1 | 2.8 ± 0.5* | 12.6 ± 2.5* | 2.5 ± 0.4* | 3.1 ± 0.6* |
| This compound | 10 | 4.5 ± 0.7** | 25.8 ± 4.2** | 4.8 ± 0.9** | 5.7 ± 1.1** |
| This compound | 50 | 4.8 ± 0.9** | 28.1 ± 5.0** | 5.1 ± 1.0** | 6.2 ± 1.3** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control.
Part 2: In Vivo Assessment of this compound Efficacy
This section provides a protocol for evaluating the bone regenerative capacity of this compound in a rat critical-sized calvarial defect model. This model is a well-established non-load-bearing site for assessing bone regeneration.[13]
Experimental Workflow: In Vivo Studies
Protocol 2.1: Critical-Sized Calvarial Defect Model
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia and Preparation: Anesthetize the rat and shave the surgical site. Prepare the area with an antiseptic solution.
-
Surgical Procedure:
-
Make a sagittal incision on the scalp to expose the calvarium.
-
Create a full-thickness circular defect of 5 mm in diameter in the parietal bone using a trephine burr, taking care not to damage the underlying dura mater.[14]
-
-
Implantation:
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and monitor the animals for any signs of distress.
Protocol 2.2: Micro-Computed Tomography (μCT) Analysis
-
Timeline: 4 and 8 weeks post-surgery.
-
Sample Preparation: Harvest the calvaria and fix in 10% neutral buffered formalin.
-
Scanning: Scan the samples using a high-resolution μCT system.[15][16]
-
Reconstruction: Reconstruct 3D images from the scans.
-
Quantitative Analysis: Within a defined region of interest (the original defect area), quantify the following parameters:
-
Bone Volume/Total Volume (BV/TV): Percentage of the defect filled with new bone.
-
Bone Mineral Density (BMD): A measure of the mineral content of the new bone.
-
Trabecular Thickness (Tb.Th): The average thickness of the newly formed bone trabeculae.
-
Protocol 2.3: Histological Analysis
-
Timeline: 4 and 8 weeks post-surgery.
-
Decalcification: Decalcify the calvarial samples in 10% EDTA.
-
Processing and Embedding: Dehydrate the samples and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and cellular infiltration.
-
Masson's Trichrome: To visualize collagen deposition (stains blue/green), indicating new bone matrix formation.
-
-
Imaging and Analysis: Capture images using a light microscope and qualitatively assess the extent of bone formation, vascularization, and cellularity within the defect site.
Data Presentation: In Vivo Results
Table 2: Quantitative μCT Analysis of Bone Regeneration in Calvarial Defects
| Treatment Group | Time Point (Weeks) | BV/TV (%) | BMD (mg/cm³) | Tb.Th (µm) |
|---|---|---|---|---|
| Control | 4 | 8.5 ± 2.1 | 250 ± 45 | 60 ± 10 |
| This compound | 4 | 25.3 ± 4.5* | 480 ± 60* | 85 ± 12* |
| Control | 8 | 15.2 ± 3.0 | 310 ± 50 | 70 ± 11 |
| This compound | 8 | 55.8 ± 6.2** | 650 ± 75** | 110 ± 15** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control at the same time point.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hypoxia-inducible factor pathway, prolyl hydroxylase domain protein inhibitors, and their roles in bone repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - The hypoxia-inducible factor α pathway couples angiogenesis to osteogenesis during skeletal development [jci.org]
- 6. pnas.org [pnas.org]
- 7. The roles of vascular endothelial growth factor in bone repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl Hydroxylase Inhibitors Increase Neoangiogenesis and Callus Formation following Femur Fracture in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Alkaline phosphatase activity is upregulated in regenerating human periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Standardized Critical Size Defect Model in Normal and Osteoporotic Rats to Evaluate Bone Tissue Engineered Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Bone Fracture Healing Using Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 1,4-DPCA in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydropyridine-2,6-dimethyl-4-phenyl-3,5-dicarboxylic acid (1,4-DPCA) is a small molecule of significant interest in pharmacological research, particularly for its role in tissue regeneration. Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound from tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The following protocols are based on established methodologies for the analysis of structurally similar dihydropyridine derivatives and carboxylic acids in biological tissues.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound involves the inhibition of prolyl-4-hydroxylase, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This pathway is critical in the cellular response to hypoxia and plays a key role in tissue repair and regeneration.
Caption: Signaling pathway of this compound action.
Experimental Workflow Overview
The overall workflow for the quantification of this compound in tissue involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods, based on published data for analogous dihydropyridine compounds in biological matrices.[1][2][3][4][5] These values should be established and confirmed during in-house method validation.
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Liquid-Liquid Extraction (LLE) | Method 3: Solid-Phase Extraction (SPE) |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.2 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 15% | < 10% |
| Recovery | 80 - 95% | 85 - 100% | > 90% |
| Matrix Effect | Moderate to High | Low to Moderate | Minimal |
Experimental Protocols
1. Tissue Homogenization Protocol
This protocol is a prerequisite for all subsequent extraction methods.
-
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenization Buffer (e.g., Phosphate Buffered Saline, PBS)
-
Bead mill homogenizer with ceramic beads
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue sample accurately.
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight, 1:4 w/v).
-
Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions (e.g., 2 cycles of 30 seconds at 5000 rpm).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (tissue homogenate) for the extraction procedure.
-
2. Extraction Method 1: Protein Precipitation (PPT)
This method is rapid and simple but may have lower recovery and higher matrix effects.
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of tissue homogenate into a microcentrifuge tube.
-
Add 10 µL of IS solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
3. Extraction Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT.
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether)
-
Aqueous buffer (e.g., 0.1 M Formic Acid to ensure this compound is in its neutral form)
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of tissue homogenate into a glass tube.
-
Add 10 µL of IS solution.
-
Add 50 µL of 0.1 M Formic Acid.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
4. Extraction Method 3: Solid-Phase Extraction (SPE)
SPE offers the highest level of sample clean-up and concentration.
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Mixed-mode or polymer-based SPE cartridges
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Formic Acid in Methanol)
-
SPE manifold
-
-
Procedure:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Mix 100 µL of tissue homogenate with 10 µL of IS and 400 µL of water. Load the entire sample onto the cartridge.
-
Washing: Pass 1 mL of wash solution through the cartridge to remove interferences.
-
Elution: Elute this compound with 500 µL of elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
5. LC-MS/MS Analysis Protocol
-
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example - to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on sensitivity for this compound)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]+ or [M-H]-) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Method Validation
The chosen analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the tissue matrix.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Calibration Curve: Demonstrating the linear relationship between analyte concentration and instrument response.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).
References
- 1. Determination of the dihydropyridine aryloxypropanolamine Z6568 and its acidic metabolites in plasma, urine and tissues by solid phase extraction and liquid chromatography/negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: 1,4-DPCA in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent inhibitor of prolyl-4-hydroxylase (P4H) enzymes.[1][2] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to low oxygen levels.[1][2] While initially explored for its role in regenerative medicine, particularly in bone and tissue repair, recent evidence highlights its potential in oncology.[3][4][5] In the tumor microenvironment, HIF-1α is often overexpressed and is associated with cancer progression, metastasis, metabolic reprogramming, and resistance to therapy.[6][7] By stabilizing HIF-1α, this compound can modulate the tumor microenvironment and cellular processes, suggesting its utility in combination with conventional cancer therapies to enhance their efficacy.
These application notes provide an overview of the preclinical rationale, available data, and experimental protocols for utilizing this compound in combination with chemotherapy and immunotherapy.
Mechanism of Action: this compound and HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation.[8] this compound inhibits PHD activity, preventing HIF-1α hydroxylation and degradation, thereby allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes.[1][8]
This compound in Combination with Chemotherapy
The stabilization of HIF-1α by targeting its regulatory enzymes like collagen prolyl-4-hydroxylase (P4H) has been shown to sensitize cancer cells to chemotherapy. Specifically, inhibition of P4HA1, a subunit of P4H, can enhance the efficacy of chemotherapeutic agents in triple-negative breast cancer (TNBC).[9]
Preclinical Data
Studies have demonstrated that this compound can sensitize TNBC cells to doxorubicin (DOX) and docetaxel (DOC).[9] The combination of this compound with these agents leads to a significant reduction in cancer cell viability compared to treatment with the chemotherapeutic agents alone.[9]
| Cell Line | Combination Treatment | Observation | Reference |
| MDA-MB-231 (TNBC) | This compound + Doxorubicin | Increased sensitivity to doxorubicin. | [9] |
| MDA-MB-231 (TNBC) | This compound + Docetaxel | Increased sensitivity to docetaxel. | [9] |
| CD44+/CD24-/low HMLE clones | This compound + Doxorubicin | Sensitized cancer stem-like cells to doxorubicin. | [9] |
| CD44+/CD24-/low HMLE clones | This compound + Docetaxel | Sensitized cancer stem-like cells to docetaxel. | [9] |
Experimental Protocol: In Vitro Chemosensitization Assay
This protocol outlines a general procedure for assessing the chemosensitizing effects of this compound on cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound (MedChemExpress or similar)[10]
-
Chemotherapeutic agent (e.g., Doxorubicin, Docetaxel)
-
Vehicle control (e.g., DMSO)
-
Cell viability assay kit (e.g., Cell Counting Kit-8, Sigma-Aldrich)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of this compound. The concentration of this compound should be determined beforehand by a dose-response curve. Also include wells with this compound alone and vehicle control.
-
Incubation: Add the drug combinations to the respective wells and incubate for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent (e.g., CCK-8 solution) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the chemotherapeutic agent with and without this compound. Synergy can be calculated using methods such as the Chou-Talalay method.
This compound in Combination with Immunotherapy
The hypoxic tumor microenvironment is known to be immunosuppressive. HIF-1α can upregulate immune checkpoint molecules like PD-L1 and promote the accumulation of regulatory T cells (Tregs), thus dampening anti-tumor immune responses.[6][11] Targeting HIF-1α stabilization presents a rational approach to enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors.
Preclinical Rationale and Emerging Evidence
Recent findings suggest that a liposome-encapsulated formulation of this compound can enhance anti-tumor immunity in oral squamous cell carcinoma.[1][11] Although the full details of this study are emerging, it points to a direct role of this compound in modulating the tumor immune microenvironment. Furthermore, chemical inhibition of P4H with this compound has been suggested to increase the efficacy of CAR-T cells and PD-1 blockade in vivo.[12] The mechanism may involve reducing T-cell exhaustion and promoting a more robust anti-tumor immune response.[12]
Experimental Protocol: In Vivo Tumor Model
This protocol provides a general framework for evaluating the combination of this compound and an immune checkpoint inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)
-
Immunocompetent mice (e.g., BALB/c, C57BL/6)
-
This compound
-
Vehicle for this compound (e.g., injectable hydrogel or PEG formulation)[13]
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Phosphate-buffered saline (PBS) for antibody dilution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Immune checkpoint inhibitor alone
-
This compound + Immune checkpoint inhibitor
-
-
Drug Administration:
-
Administer this compound according to a predetermined schedule. For sustained release, a hydrogel or PEG-based formulation can be injected subcutaneously.[13]
-
Administer the immune checkpoint inhibitor (e.g., via intraperitoneal injection) as per established protocols.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise tumors and spleens for further analysis. This can include:
-
Immunohistochemistry (IHC) for immune cell markers (e.g., CD8, FoxP3) in the tumor.
-
Flow cytometry of tumor-infiltrating lymphocytes (TILs) and splenocytes to assess immune cell populations and activation status.
-
Gene expression analysis (e.g., qPCR) of immune-related genes in the tumor.
-
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups. Analyze the data from IHC, flow cytometry, and qPCR to understand the immunological changes induced by the combination therapy.
Conclusion and Future Directions
The available preclinical data, although still emerging, provides a strong rationale for the investigation of this compound in combination with both chemotherapy and immunotherapy. By modulating HIF-1α signaling, this compound has the potential to overcome therapy resistance and enhance anti-tumor immune responses. Further research is warranted to elucidate the precise mechanisms of synergy, optimize dosing and scheduling, and evaluate these combination strategies in a broader range of cancer models. The development of novel delivery systems, such as liposomal formulations, may further improve the therapeutic index of this compound in combination regimens.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogels in Oral Disease Management: A Review of Innovations in Drug Delivery and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biomol.com [biomol.com]
Troubleshooting & Optimization
1,4-DPCA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 1,4-DPCA (1,4-dihydropyridine-2,6-dicarboxylic acid). Below you will find troubleshooting guides, FAQs, and detailed experimental protocols to address common solubility challenges encountered during experiments.
Solubility Data Summary
The solubility of this compound has been determined in various organic solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that this compound is poorly soluble in aqueous solutions at neutral pH.
| Solvent | Solubility | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL (~52 mM) | Requires sonication.[1] | MedchemExpress |
| Dimethyl Sulfoxide (DMSO) | 2.78 mg/mL (11.56 mM) | Sonication is recommended. | TargetMol |
| Dimethyl Sulfoxide (DMSO) | 2.5 mg/mL | Requires warming.[2] | LKT Labs |
| Ethanol | 5 mg/mL | Requires warming.[2] | LKT Labs |
| Dimethylformamide (DMF) | 5 mg/mL | - | LKT Labs |
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer for cell culture. What should I do?
A1: this compound has very low solubility in neutral aqueous solutions. To prepare a working solution for cell culture, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted into your cell culture medium. Be aware that the final concentration of the organic solvent in your experiment should be kept low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-warm your solutions: Gently warming both your DMSO stock solution and your aqueous buffer to 37°C before mixing can help prevent precipitation.
-
Increase the dilution factor: Use a more diluted intermediate stock solution. For example, dilute your initial 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your aqueous buffer.
-
Vortex while adding: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Consider pH adjustment: As a dicarboxylic acid, the solubility of this compound is expected to increase in a more basic (higher pH) environment due to the deprotonation of the carboxylic acid groups. For certain experiments, a slight increase in the pH of the aqueous buffer may improve solubility. However, ensure the final pH is compatible with your experimental system.
Q3: Can I dissolve this compound directly in ethanol for my experiments?
A3: Yes, this compound is soluble in ethanol, especially with warming.[2] Similar to DMSO, you should prepare a concentrated stock solution in ethanol and then dilute it into your experimental medium. Always consider the potential effects of the final ethanol concentration on your cells or assay.
Q4: What is the best way to store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A5: For in vivo applications, formulation strategies are often employed to improve the solubility and delivery of poorly soluble compounds like this compound. Some approaches that have been used or could be considered include:
-
Co-solvent formulations: A common approach is to use a mixture of a primary solvent (like DMSO) with other vehicles such as corn oil or polyethylene glycol (PEG).
-
Hydrogels: Encapsulating this compound in a hydrogel can provide a sustained release formulation.
-
Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that is converted to the active compound in vivo is another strategy.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated scale
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 240.22 g/mol ). For example, for 1 mL of a 10 mM stock solution, you will need 2.4022 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved. Gentle warming (e.g., to 37°C) can be used in conjunction with sonication to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently warm both the stock solution and the cell culture medium/buffer to 37°C.
-
Perform a serial dilution of the stock solution if a very low final concentration is required. For example, to achieve a final concentration of 10 µM in 1 mL of medium, you can add 1 µL of the 10 mM stock solution.
-
While vortexing the cell culture medium/buffer, add the appropriate volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure the solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of pH on the solubility of this compound.
References
Technical Support Center: Optimizing 1,4-DPCA Concentration for Maximum Efficacy
Welcome to the technical support center for 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent prolyl-4-hydroxylase inhibitor.
Understanding this compound
This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes. By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions.[1][2] The stabilization of HIF-1α leads to the activation of a cascade of downstream genes involved in processes such as angiogenesis, metabolic reprogramming, and tissue regeneration.[3][4] This mechanism of action makes this compound a valuable tool for research in areas like regenerative medicine, cancer biology, and ischemia.[2][5]
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Collagen Hydroxylation) | 2.4 µM | Human Foreskin Fibroblasts | [1][6][7] |
| IC50 (Factor Inhibiting HIF - FIH) | 60 µM | - | [1][6][7] |
| Effective Concentration (Colony Size Reduction) | 10 µM | T4-2 Breast Cancer Cells | [1][7] |
| Effective Concentration (Colony Size Reduction) | 20 µM | ZR-75-1 Breast Cancer Cells | [1][7] |
| Effective Concentration (Invasive Branch Reduction) | 10 µM | MDA-MB-231 Breast Cancer Cells | [1] |
| Effective Concentration (Invasive Branch Reduction) | 20 µM | DA-MB-157 Breast Cancer Cells | [1] |
| Effective Concentration (Gene Expression Induction) | Not Specified | Mouse B6 Cells | [1][7] |
| In Vitro Stimulation Concentration | 50 µg/mL | Murine Osteoblastic Progenitor Cells (MC3T3-E1) | [3] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | Soluble | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [8] |
| Ethanol | Soluble (with warming) | Prepare fresh solutions. | [5] |
| DMF | Soluble | Prepare fresh solutions. | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-DPCA Experiments
Welcome to the technical support center for 1,4-dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[1] By inhibiting PHDs, this compound prevents the hydroxylation and subsequent degradation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes.[2][3] This process mimics a hypoxic response and is associated with regenerative effects, particularly in bone and soft tissues.[2][3]
Q2: What are the common research applications of this compound?
A2: this compound is frequently utilized in studies focused on tissue regeneration and wound healing. A significant application involves its formulation into hydrogels for controlled, timed-release delivery in vivo.[2][4] This method has been successfully used in animal models to promote the regeneration of alveolar bone in periodontitis.[2] Other research areas include investigating its pro-angiogenic and metabolic reprogramming effects through the upregulation of HIF-1α target genes.[1][3]
Q3: Are there any known off-target effects of this compound?
A3: Yes, in addition to inhibiting prolyl-4-hydroxylases, this compound has been shown to inhibit Factor Inhibiting HIF (FIH) with an IC50 of 60 μM, which is higher than its IC50 for PHDs (2.4 µM in human foreskin fibroblasts).[1] Inhibition of FIH can also contribute to the activation of HIF-1α transcriptional activity. It is crucial to consider the concentration of this compound used in experiments to minimize potential off-target effects.
Troubleshooting Guides
Solubility and Solution Stability
Q4: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of up to 12.5 mg/mL (52.04 mM) can be prepared in DMSO.[1] It may be necessary to use ultrasonication to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial of DMSO to ensure maximal solubility.[1] For in vivo studies, a working solution can be prepared by diluting the DMSO stock solution in corn oil.[1]
Q5: My this compound solution appears to have precipitated upon storage. How can I avoid this and what are the storage recommendations?
A5: It is highly recommended to prepare fresh solutions of this compound for each experiment and use them promptly.[1] If a stock solution is prepared in DMSO, it should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, solid this compound should be stored at -20°C for up to three years, or at 4°C for up to two years.[1] Once in solution, it can be stored at -80°C for up to two years or at -20°C for up to one year.[1] If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[1]
Inconsistent Experimental Results
Q6: I am observing high variability in the stabilization of HIF-1α in my cell culture experiments. What could be the cause?
A6: Inconsistent HIF-1α stabilization can stem from several factors:
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Rapid Degradation of HIF-1α: Under normoxic conditions, HIF-1α has a very short half-life, estimated to be around 5-8 minutes.[5] Any delay in cell lysis after treatment can lead to significant degradation of the target protein. It is crucial to lyse the cells rapidly, preferably on ice.[5]
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Sub-optimal this compound Concentration: The effective concentration of this compound can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cellular Confluency and Metabolism: The metabolic state of the cells can influence their response to this compound. Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase for all experiments.
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Inconsistent Treatment Duration: The timing of HIF-1α stabilization and downstream gene expression can be dynamic. A time-course experiment will help identify the optimal treatment duration.
Q7: My in vivo experiments using a this compound hydrogel are yielding inconsistent results in tissue regeneration. What are the potential pitfalls?
A7: Variability in in vivo hydrogel experiments can be attributed to:
-
Hydrogel Preparation and Drug Loading: Inconsistent preparation of the hydrogel can lead to variations in its polymerization and, consequently, the drug release kinetics. Ensure a standardized and reproducible protocol for hydrogel formulation and this compound encapsulation.
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Injection Site and Volume: The location and volume of the subcutaneous hydrogel injection can influence its local concentration and diffusion. Maintain consistency in the injection technique across all animals.
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Animal-to-Animal Variation: Biological variability between animals is a common factor. Ensure adequate sample sizes and appropriate statistical analysis to account for this.
-
Timing of Administration: The timing of this compound/hydrogel administration relative to the injury or disease model is critical for its efficacy.[2] Adhere to a strict timeline for treatment initiation.
Issues with Downstream Analysis
Q8: I am not able to detect a clear HIF-1α band on my Western blot after treating cells with this compound. What can I do?
A8: Detecting HIF-1α by Western blot is notoriously challenging due to its low abundance and rapid degradation. Here are some key troubleshooting steps:
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Use Nuclear Extracts: Stabilized HIF-1α translocates to the nucleus. Using nuclear extracts will enrich for your target protein and increase the chances of detection.[6][7][8]
-
Rapid Sample Preparation: Lyse cells as quickly as possible (within 2 minutes) after removing them from the incubator to prevent HIF-1α degradation.[5] Lysis directly on the culture plate with ice-cold lysis buffer is recommended.[9]
-
Include Positive Controls: Use lysates from cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl2) or desferrioxamine (DFO), or cells cultured under hypoxic conditions (1-5% O2) as positive controls.[6][8]
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Optimize Western Blot Protocol: Load a high amount of protein (at least 50µg of total protein per lane). Use a lower percentage acrylamide gel (e.g., 7.5%) for better resolution of the high molecular weight HIF-1α protein (~95-120 kDa).[6] A wet transfer is often more efficient for large proteins.
Q9: The expression of my target genes measured by qPCR after this compound treatment is not consistent. How can I improve my results?
A9: For reliable qPCR results, consider the following:
-
Validate Reference Genes: The expression of commonly used housekeeping genes can be affected by experimental conditions. It is crucial to validate a panel of reference genes to find the most stable ones for your specific cell type and treatment with this compound. Do not assume that common reference genes like GAPDH or β-actin are stable without validation.
-
Optimize RNA Extraction and cDNA Synthesis: Ensure high-quality, intact RNA is used for cDNA synthesis. Use a consistent amount of RNA for all reverse transcription reactions.
-
Primer Design and Validation: Use validated primers with high efficiency and specificity for your target and reference genes.
-
Time-Course and Dose-Response: As with protein expression, the transcriptional response to this compound is time and dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for analyzing your genes of interest.
Data Presentation
Table 1: Inhibitory Concentrations and Effective Doses of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (PHD) | 2.4 µM | Human foreskin fibroblasts | [1] |
| IC50 (FIH) | 60 µM | [1] | |
| Effective Concentration (in vitro) | 10-20 µM | T4-2, ZR-75-1, MDA-MB-157, MDA-MB-231 cells | [1] |
| Effective Concentration (in vitro) | 50 µg/ml | Human gingival epithelial cells, human periodontal ligament cells | [2] |
| Effective Dose (in vivo) | 50 µg in 25 µL hydrogel | Mouse model of periodontitis | [2] |
| Effective Concentration (in vitro) | 100 µM | Gingival fibroblast-like cells | [3] |
Experimental Protocols
Detailed Protocol for HIF-1α Western Blotting after this compound Treatment
-
Cell Treatment: Plate cells and allow them to adhere and reach the desired confluency. Treat cells with the determined optimal concentration and duration of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl2 for 4-6 hours).
-
Nuclear Extraction (on ice and as quickly as possible):
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold hypotonic buffer (e.g., 10 mM HEPES-K+, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 0.5 M dithiothreitol with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer to a pre-chilled microfuge tube.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at low speed (e.g., 1000 x g) for 2 minutes at 4°C to pellet the nuclei.
-
Remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in an ice-cold nuclear extraction buffer (containing a higher salt concentration, e.g., 20 mM HEPES-K+, pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease and phosphatase inhibitors).
-
Incubate on ice with intermittent vortexing for 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 30-50 µg of nuclear protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane using a wet transfer system for 1-2 hours at 100V or overnight at a lower voltage at 4°C.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for HIF-1α Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 1,4-DPCA Solution Stability
Welcome to the technical support center for 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1] This, in turn, promotes the transcription of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism, which are crucial for tissue regeneration and cellular adaptation to hypoxia.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo experiments, a common practice is to first dissolve this compound in DMSO to create a stock solution, which can then be further diluted in other vehicles like corn oil or a mix of PEG300 and saline. It is crucial to use high-quality, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.
Q3: What are the general recommendations for storing this compound solutions?
A3: There are conflicting reports on the stability of this compound in solution, suggesting that it may be prone to degradation. Some sources indicate that DMSO stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] However, other suppliers recommend preparing solutions fresh and using them on the same day. Given this, the most prudent approach is to prepare solutions fresh whenever possible. If storage is necessary, it should be for a short duration at low temperatures, and the solution should be protected from light.
Q4: How stable is this compound in its solid form?
A4: In its solid (powder) form, this compound is reported to be stable for at least two to four years when stored at -20°C.[2]
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer after dilution from DMSO stock. | This compound has low aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution, ensuring it remains compatible with your experimental system. - Consider using a co-solvent system, such as a mixture of PEG300 and saline, for dilution. - Gentle warming and sonication may aid in re-dissolving the precipitate, but be cautious as heat can accelerate degradation. |
| Loss of biological activity of this compound solution over time. | Degradation of this compound in solution. This can be accelerated by factors such as pH, temperature, and light exposure. | - Prepare fresh solutions immediately before each experiment. - If a stock solution must be used, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C and protect them from light by using amber vials or wrapping tubes in aluminum foil. - Perform a stability study under your specific experimental conditions to determine the viable storage time for your solutions (see Experimental Protocols section). |
| Inconsistent experimental results using the same this compound stock solution. | Inconsistent thawing and handling of the stock solution, or degradation during storage. | - Ensure the stock solution is completely thawed and mixed thoroughly before each use. - Minimize the time the stock solution spends at room temperature. - As a best practice, prepare a new stock solution from solid this compound if inconsistent results are observed. |
Data Presentation: Factors Influencing Drug Stability
| Factor | General Effect on Stability | Recommendations for this compound |
| pH | Can significantly influence the rate of hydrolysis. Extreme pH values (both acidic and basic) often accelerate degradation of small molecules.[3] | - When preparing aqueous solutions, use a buffer system to maintain a stable pH, ideally within a neutral range (e.g., pH 6-8), unless your experimental design requires otherwise. - Be aware that the degradation rate can change significantly with small shifts in pH. |
| Temperature | Higher temperatures generally increase the rate of chemical degradation, following the principles of reaction kinetics. | - Store stock solutions at low temperatures (-20°C or -80°C). - Avoid repeated freeze-thaw cycles. - During experiments, keep solutions on ice when not in immediate use. |
| Light | Exposure to UV or visible light can induce photodegradation, leading to loss of activity and the formation of potentially interfering byproducts.[4] | - Store both solid this compound and its solutions in the dark. - Use amber-colored vials or wrap containers with aluminum foil. - Minimize exposure to ambient light during solution preparation and experiments. |
| Oxidation | The presence of oxygen can lead to oxidative degradation of susceptible molecules. | - While not specifically documented for this compound, consider de-gassing aqueous buffers before use if oxidative degradation is suspected. - Store solutions in tightly sealed containers to minimize exposure to air. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the solid this compound and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for a Forced Degradation Study of this compound
This protocol provides a framework for researchers to assess the stability of this compound under various stress conditions. The extent of degradation should be quantified using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a suitable working concentration (e.g., 100 µM) in the respective stress condition media.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the test solution in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the test solution in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the test solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven, protected from light.
-
Photodegradation: Expose the test solution to a light source that provides both UV and visible light (e.g., a photostability chamber) at a controlled temperature. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound stability testing.
References
troubleshooting off-target effects of 1,4-DPCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid), a potent inhibitor of prolyl-4-hydroxylase (PHD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for rapid proteasomal degradation. By inhibiting PHDs, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α.[2][3][4] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis, glucose metabolism, and cell survival.[2][3][4] This mechanism effectively mimics a hypoxic response at the cellular level, even under normal oxygen conditions.
Q2: What are the known on-target and off-target activities of this compound?
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability. For cell-based assays, it is recommended to dilute the DMSO stock solution in the cell culture medium to the final working concentration immediately before use to avoid precipitation. For in vivo studies, this compound has been formulated in hydrogels for sustained release.[2][5][6][7]
Troubleshooting Guides
Issue 1: No or weak stabilization of HIF-1α observed after this compound treatment.
Q: I treated my cells with this compound, but I don't see an increase in HIF-1α levels by Western blot. What could be the problem?
A: This is a common issue, often related to the inherent instability of the HIF-1α protein. Here are several potential causes and troubleshooting steps:
-
Rapid HIF-1α Degradation During Sample Preparation: HIF-1α has a very short half-life in the presence of oxygen.[8][9] Exposure to ambient air during cell lysis can lead to rapid degradation.
-
Suboptimal this compound Concentration or Incubation Time: The effective concentration and treatment duration can vary between cell types.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations typically range from 10 to 100 µM.[3]
-
-
Poor Antibody Quality or Western Blotting Technique: The quality of the primary antibody is critical for successful HIF-1α detection.
-
Solution: Use a well-validated antibody for HIF-1α.[8][10] Ensure efficient protein transfer to the membrane, and use a positive control, such as cells treated with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or a lysate from cells grown in a hypoxic chamber.[8] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[10]
-
Issue 2: Unexpected or inconsistent cellular phenotypes observed.
Q: I'm observing cellular effects that are not consistent with HIF-1α stabilization. What could be the cause?
A: While HIF-1α stabilization is the primary mechanism of this compound, off-target effects or other cellular responses could contribute to unexpected phenotypes.
-
Inhibition of Factor Inhibiting HIF (FIH): this compound also inhibits FIH, an asparaginyl hydroxylase that regulates the transcriptional activity of HIF-1α by preventing its interaction with co-activators.[1] While the IC50 for FIH is higher than for PHDs, at higher concentrations of this compound, FIH inhibition could lead to altered HIF-1α target gene expression profiles.
-
Solution: Use the lowest effective concentration of this compound that gives robust HIF-1α stabilization to minimize off-target FIH inhibition. Compare the gene expression profile induced by this compound with that of hypoxia or other PHD inhibitors to identify potential discrepancies.
-
-
HIF-1α Independent Effects: Although less characterized, the possibility of HIF-1α independent off-target effects on other cellular enzymes or receptors cannot be entirely ruled out, especially at high concentrations.
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Solution: To confirm that the observed phenotype is HIF-1α-dependent, use siRNA or shRNA to knock down HIF-1α. If the phenotype is rescued or diminished in the absence of HIF-1α, it is likely a direct consequence of its stabilization.[3]
-
-
Cellular Context and Crosstalk: The cellular response to HIF-1α stabilization can be highly context-dependent, varying with cell type, metabolic state, and the presence of other signaling pathway activities.
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Solution: Carefully characterize the cellular model and consider potential crosstalk between the HIF pathway and other relevant signaling pathways in your experimental system.
-
Quantitative Data Summary
| Target | Compound | IC50 | Assay Type | Notes |
| On-Target | ||||
| Prolyl-4-Hydroxylase (Collagen) | This compound | 2.4 µM | Collagen hydroxylation in human foreskin fibroblasts | Primary target leading to HIF-1α stabilization.[1] |
| Off-Target | ||||
| Factor Inhibiting HIF (FIH) | This compound | 60 µM | Biochemical Assay | An asparaginyl hydroxylase that also regulates HIF-1α activity.[1] |
Experimental Protocols
Protocol 1: Immunoblotting for HIF-1α Detection
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Lysis (Rapid Lysis Protocol): a. Treat cells with this compound for the desired time and concentration. b. Place the cell culture dish on ice and wash cells once with ice-cold PBS. c. Aspirate PBS completely. d. Immediately add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail, and a proteasome inhibitor (e.g., 10 µM MG132). e. Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube. f. Keep on ice for 10 minutes, vortexing briefly every 2 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-40 µg of total protein per lane on an 8% SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. f. Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Protocol 2: In Vitro Prolyl Hydroxylase (PHD) Activity Assay (General Principle)
Several methods can be used to measure PHD activity in vitro. Here is a general principle for a commonly used assay that measures the conversion of α-ketoglutarate to succinate.
1. Assay Principle: PHD enzymes are 2-oxoglutarate (α-KG)-dependent dioxygenases. During the hydroxylation of a proline residue on a HIF-1α peptide substrate, α-KG is oxidatively decarboxylated to succinate and CO₂. The activity of PHD can be determined by measuring the consumption of α-KG or the formation of succinate.
2. Key Reagents:
- Recombinant human PHD enzyme (e.g., PHD2).
- HIF-1α peptide substrate containing the proline residue to be hydroxylated.
- α-ketoglutarate (α-KG).
- Ascorbate (co-factor).
- Fe(II) (co-factor).
- Assay buffer (e.g., Tris-HCl or HEPES).
- This compound or other inhibitors.
- Detection reagent for α-KG or succinate.
3. General Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II). b. Add this compound at various concentrations to the reaction mixture to determine its inhibitory effect. c. Initiate the reaction by adding α-KG. d. Incubate the reaction at 37°C for a defined period. e. Stop the reaction (e.g., by adding a strong acid). f. Measure the amount of remaining α-KG or the amount of succinate produced using a suitable detection method (e.g., a colorimetric or fluorometric assay kit, or LC-MS). g. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: HIF-1α Signaling Pathway under Normoxia and with this compound Treatment.
Caption: Troubleshooting Workflow for Weak HIF-1α Stabilization.
Caption: Logical Relationship between Unexpected Phenotypes, Causes, and Solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining 1,4-DPCA Delivery Methods for Targeted Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of refining this compound delivery for targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1][2] Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions.[3][4] By inhibiting PHDs, this compound prevents the hydroxylation of proline residues on the HIF-1α subunit, which would normally target it for proteasomal degradation. This leads to the accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of various target genes. These genes are involved in processes such as angiogenesis, cell proliferation and survival, and metabolic reprogramming, ultimately promoting a regenerative response in tissues.[3][4]
Q2: What are the most common delivery methods for this compound in targeted therapy research?
A2: The most prevalent delivery methods for this compound involve encapsulation within hydrogels to achieve sustained and localized release. Injectable, thermosensitive hydrogels, such as those based on Pluronic® F-127, are frequently used.[5][6] Poly(ethylene glycol) (PEG)-based hydrogels have also been successfully employed to create a timed-release formulation.[3] These hydrogel systems are advantageous due to their biocompatibility and ability to form a gel in situ upon injection, providing a depot for the gradual release of this compound.[7]
Q3: What are the key downstream effects of this compound-induced HIF-1α stabilization?
A3: Stabilization of HIF-1α by this compound triggers a cascade of downstream events that promote tissue regeneration. Key effects include:
-
Upregulation of angiogenic factors: Increased expression of genes like vascular endothelial growth factor (VEGF) promotes the formation of new blood vessels, which is crucial for tissue repair.[7]
-
Metabolic reprogramming: HIF-1α shifts cellular metabolism from oxidative phosphorylation towards aerobic glycolysis, a state utilized by embryonic and stem cells, which is conducive to regeneration.[3][4]
-
Induction of stem cell markers: this compound treatment has been shown to induce the expression of stem cell markers like OCT3/4, suggesting a role in cellular de-differentiation and the promotion of a regenerative phenotype.[3][4]
-
Modulation of inflammation: this compound/hydrogel delivery has been associated with a decrease in pro-inflammatory cytokine gene expression, creating a more favorable environment for tissue healing.[8][9]
Troubleshooting Guides
Hydrogel Formulation and Characterization
Q: My Pluronic® F-127 hydrogel containing this compound shows inconsistent gelation time. What could be the cause and how can I troubleshoot this?
A: Inconsistent gelation time can be a significant issue. Here are some potential causes and solutions:
-
Temperature fluctuations: The sol-gel transition of Pluronic® F-127 is highly temperature-dependent. Ensure that all components and the environment are maintained at a consistent and controlled temperature during preparation. It is recommended to prepare the solution at 4°C to ensure the polymer is fully dissolved before initiating gelation at a higher temperature (e.g., 37°C).[5][6]
-
Incomplete dissolution of Pluronic® F-127: Ensure the Pluronic® F-127 powder is completely dissolved in the aqueous solution. This can be facilitated by gentle stirring at a low temperature (4°C) for an extended period (e.g., 24 hours).[5]
-
Inaccurate concentration: Precisely weigh the Pluronic® F-127 and measure the solvent volume to ensure the correct polymer concentration, as this directly influences the sol-gel transition temperature.
-
Presence of impurities: Use high-purity reagents and sterile, pyrogen-free water to avoid any contaminants that might interfere with the gelation process.
Q: The viscosity of my prepared hydrogel is lower than expected. How can I address this?
A: Lower than expected viscosity can affect the drug release profile and the structural integrity of the hydrogel. Consider the following:
-
Polymer concentration: The most straightforward way to increase viscosity is to increase the concentration of Pluronic® F-127.
-
Addition of other polymers: Incorporating mucoadhesive polymers like carbopol can increase the viscosity and mechanical strength of the hydrogel.[10]
-
Cross-linking: For certain applications, introducing cross-linking agents can enhance the mechanical properties of the hydrogel. Irradiation with an electron beam has been shown to increase the mucoadhesive force of Pluronic F127/carbopol hydrogels.[10]
-
Characterization: Perform rheological characterization to objectively measure the viscosity and viscoelastic properties of your hydrogel formulation under different shear rates and temperatures.
In Vitro Experiments
Q: I am not observing significant HIF-1α stabilization in my cell culture experiments after treating with this compound. What are the possible reasons?
A: Several factors can contribute to suboptimal HIF-1α stabilization in vitro:
-
Cell type and density: The response to this compound can be cell-type specific. Ensure you are using an appropriate cell line and that the cells are in a healthy, actively dividing state. Cell density can also influence the cellular response.
-
This compound concentration and incubation time: The optimal concentration and incubation time for this compound can vary. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations in the range of 10-100 µM have been used in vitro.[2][3]
-
Oxygen levels: Although this compound stabilizes HIF-1α under normoxic conditions, fluctuations in oxygen levels in the incubator can affect the baseline levels of HIF-1α. Ensure your incubator is properly calibrated and maintains a stable oxygen concentration.
-
Ascorbate levels: Intracellular ascorbate is a cofactor for PHD enzymes. Depletion of ascorbate can lead to HIF-1α stabilization even in the absence of hypoxia or PHD inhibitors. Ensure your cell culture medium contains adequate levels of ascorbate.[11]
-
Protein extraction and Western blotting technique: HIF-1α is a notoriously labile protein. Ensure that you are using a lysis buffer containing protease inhibitors and that the entire protein extraction process is performed quickly and on ice. For Western blotting, a nuclear extraction may yield a clearer band for HIF-1α.
Q: How can I assess the cytotoxicity of my this compound formulation?
A: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability and cytotoxicity.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][14][15]
-
Protocol: A general protocol involves seeding cells in a 96-well plate, treating them with different concentrations of your this compound formulation, incubating for a specific period, adding the MTT solution, and then solubilizing the formazan crystals with a solvent (e.g., DMSO). The absorbance is then read on a plate reader.[13][15][16]
-
Important Considerations: Include appropriate controls (untreated cells, vehicle control). Be aware that factors in the culture medium, such as serum or phenol red, can interfere with the assay. It is also important to note that the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[13]
In Vivo Experiments
Q: I am having trouble with the ligature-induced periodontitis model in mice. What are some common issues and how can I troubleshoot them?
A: The ligature-induced periodontitis model is a powerful tool but can be technically challenging.
-
Ligature placement and retention: The small size of the murine oral cavity makes ligature placement difficult. Using a surgical microscope and appropriate instruments is crucial. The knot must be secure to prevent it from coming loose, but not so tight as to cause immediate trauma. Placing the knot in the gingival embrasure between the first and second molars on the palatal side can improve retention.[17]
-
Variability in bone loss: To ensure reproducible results, it is critical to be consistent with the ligature placement and the duration of the experiment. The amount of bone loss should be quantified using standardized methods, such as measuring the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) on micro-CT scans or histological sections.[18]
-
Animal welfare: This is an invasive procedure, and proper anesthesia and analgesia are essential. Monitor the animals closely for any signs of distress.
-
Microbiome influence: The oral microbiome plays a significant role in the pathogenesis of periodontitis. To ensure consistency, it is important to use mice from the same source and house them under the same conditions. In some protocols, antibiotics are administered before ligature placement to suppress the native oral microflora, followed by oral gavage with specific periodontal pathogens.[19]
Data Presentation
Table 1: Comparative In Vitro Release of this compound from Different Hydrogel Formulations
| Hydrogel Formulation | Drug Loading (µg) | Release Duration | Key Findings | Reference |
| Pluronic® F-127 based hydrogel | 119 - 477 | Several days | Drug release occurred over several days, with the release profile being dependent on the initial drug loading. | [20] |
| PEG-based hydrogel | 50 | Sustained release | Provided a timed-release formulation for in vivo studies. | [3] |
| pHEMA-based hydrogel | Not specified for this compound | - | Demonstrated controlled release of other drugs (levofloxacin). | [21] |
| Silicone hydrogel | Not specified for this compound | - | Showed different release kinetics compared to pHEMA-based hydrogels for other drugs. | [21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Pluronic® F-127 Hydrogel
Materials:
-
Pluronic® F-127 (Sigma-Aldrich)
-
This compound (Cayman Chemical or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, flat-bottomed screw-capped glass vials
-
Magnetic stirrer and stir bars
-
Refrigerator (4°C)
-
Water bath (37°C)
Procedure:
-
To prepare an 18% (w/v) Pluronic® F-127 solution, add 1.8 g of Pluronic® F-127 to 10 mL of cold (4°C) sterile PBS in a glass vial.
-
Place a sterile magnetic stir bar in the vial and stir gently at 4°C for 24 hours, or until the Pluronic® F-127 is completely dissolved and the solution is clear.[5]
-
To prepare the this compound-loaded hydrogel, add the desired amount of this compound powder to the clear 18% Pluronic® F-127 solution.
-
Gently mix the solution with a magnetic stirrer for 24 hours at room temperature to ensure homogenous dispersion of the drug.
-
For in vitro release studies, 1 mL of the drug-loaded solution can be placed in a tube and incubated at 37°C until a gel forms.[5]
-
For in vivo injections, the solution should be kept on ice to maintain its liquid state and then injected subcutaneously, where it will form a gel at body temperature.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells of interest (e.g., human gingival fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound formulation and vehicle control
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound formulation. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.[13]
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound delivery.
References
- 1. Analysis of Experimental Ligature-Induced Periodontitis Model in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and irradiation of Pluronic F127-based thermoreversible and mucoadhesive hydrogel for local delivery of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchhub.com [researchhub.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of two hydrogel formulations for drug release in ophthalmic lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1,4-DPCA in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and addressing challenges related to acquired resistance to 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1][2] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of target genes involved in processes such as angiogenesis, glycolysis, and cell survival.[3]
Q2: What is the rationale for using this compound in cancer therapy?
A2: The rationale is multifaceted and context-dependent. In some preclinical models, stabilization of HIF-1α by this compound has been shown to inhibit cancer cell proliferation and reduce collagen deposition, which can be crucial for tumor progression.[2][4] However, it's important to note that the role of HIF-1α in cancer is complex; while it can promote adaptation to hypoxia and contribute to therapy resistance, its sustained activation can also have anti-tumor effects in certain contexts.[5][6] Research is ongoing to fully elucidate the therapeutic window for PHD inhibitors in oncology.
Q3: Are there any clinical trials investigating this compound for cancer treatment?
A3: As of late 2025, there is limited specific information available on clinical trials of this compound for cancer treatment. However, other PHD inhibitors are in clinical development, primarily for the treatment of anemia associated with chronic kidney disease.[7][8] Some of these inhibitors are also being explored in oncology, often in combination with other therapies, to modulate the tumor microenvironment and potentially overcome resistance to treatment.[6][9] Researchers are encouraged to search clinical trial databases for the most up-to-date information.
Q4: What are the potential mechanisms of acquired resistance to this compound?
A4: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from research on other HIF inhibitors and targeted therapies. These may include:
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Upregulation of HIF-2α: Cancer cells may develop a dependency on the HIF-2α isoform, which can sometimes compensate for the inhibition of the HIF-1α pathway.[5]
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Activation of Bypass Signaling Pathways: Activation of receptor tyrosine kinase (RTK) pathways, such as EGFR or MET, can promote cancer cell survival and proliferation independently of the HIF-1α axis.[10][11]
-
Alterations in Downstream HIF-1α Targets: Mutations or epigenetic changes in the downstream target genes of HIF-1α could render the cells less sensitive to its modulation.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters could potentially increase the efflux of this compound from the cancer cells, reducing its intracellular concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant HIF-1α stabilization observed after this compound treatment. | Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. A common starting point is 10-20 µM for 24 hours.[1] |
| Cell line is insensitive to PHD inhibition. | Verify the expression of PHD isoforms in your cell line. Consider using a positive control cell line known to be responsive to this compound. | |
| Technical issues with Western blotting. | Ensure proper sample preparation, including the use of protease and phosphatase inhibitors. Use a validated HIF-1α antibody and consider using nuclear extracts for better signal, as stabilized HIF-1α translocates to the nucleus. | |
| Decreased sensitivity (increased IC50) to this compound in long-term cultures. | Development of acquired resistance. | Investigate potential resistance mechanisms (see FAQ Q4). This may involve analyzing the expression of HIF-2α, assessing the activation of RTK pathways, or measuring the expression of drug efflux pumps. |
| Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning of the resistant population to isolate and characterize resistant clones. | |
| Variability in experimental results with this compound. | Inconsistent drug preparation or storage. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| T4-2 | Breast Cancer | ~10 | Reduced colony size |
| ZR-75-1 | Breast Cancer | ~20 | Reduced colony size |
| MDA-MB-157 | Breast Cancer | ~20 | Reduced invasive branches |
| MDA-MB-231 | Breast Cancer | ~10 | Reduced invasive branches |
| Human Foreskin Fibroblasts | N/A | 2.4 | Inhibition of collagen hydroxylation |
Data compiled from MedchemExpress.[1]
Table 2: Hypothetical Example of Acquired Resistance to this compound
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Resistance |
| Parental Cancer Cell Line | Naive | 15 | 1 |
| Resistant Variant 1 | Chronic this compound exposure | 75 | 5 |
| Resistant Variant 2 | Chronic this compound exposure | 120 | 8 |
This table is for illustrative purposes to demonstrate how resistance can be quantified. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial exposure: Treat the parental cells with this compound at a concentration equal to the IC50 for 72 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh, drug-free medium until they reach 70-80% confluency.
-
Stepwise dose escalation: Gradually increase the concentration of this compound in subsequent treatment cycles (e.g., 1.5x, 2x, 5x, 10x the initial IC50). Between each treatment, allow the cells to recover.
-
Establishment of resistant population: Continue this process for several months. A resistant population is considered established when the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental cells.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a resistant line is established, perform further characterization to investigate the underlying mechanisms.
Protocol 2: Western Blot for HIF-1α Detection
Objective: To detect the stabilization of HIF-1α protein following this compound treatment.
Methodology:
-
Cell treatment: Seed cells and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control. A positive control for HIF-1α stabilization (e.g., treatment with cobalt chloride or desferrioxamine, or culture in a hypoxic chamber) is recommended.
-
Protein extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear extracts (recommended for stronger HIF-1α signal), use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for investigating this compound resistance.
Caption: Bypass pathways in this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer-Potential Targets for Anti-Tumor Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-inducible factor prolyl hydroxylase 2 (PHD2) is a direct regulator of epidermal growth factor receptor (EGFR) signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,4-DPCA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of prolyl-4-hydroxylase, which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] This mechanism is crucial for its therapeutic effects, which include promoting tissue regeneration.[1][4][5][6][7][8][9][10] However, this compound is poorly soluble in aqueous solutions, which can significantly limit its oral bioavailability and, consequently, its systemic efficacy.[3][11] Strategies to enhance its solubility and absorption are therefore critical for its development as a therapeutic agent.[12][13][14][15]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), warm ethanol, and dimethylformamide (DMF).[3] Its limited solubility in aqueous media necessitates the use of formulation strategies to improve its bioavailability for in vivo studies.
Q3: What is the primary mechanism of action of this compound?
A3: this compound inhibits prolyl-4-hydroxylase (PHD) enzymes.[2][9] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of HIF-1, targeting it for degradation. By inhibiting PHDs, this compound prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes involved in processes like angiogenesis, metabolic adaptation, and cell survival.[4][5][7]
Q4: Are there any clinically approved formulations of this compound?
A4: Currently, there are no clinically approved formulations of this compound for human use. It is primarily used for research purposes. However, studies have explored various formulations, particularly injectable hydrogels, to enhance its delivery and efficacy in preclinical models.[1][4][6][16][17][18]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Preclinical Models
Symptoms:
-
Low and variable plasma concentrations of this compound after oral administration.
-
Lack of a dose-proportional increase in plasma exposure.
-
Minimal or no observed in vivo efficacy despite proven in vitro activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Combine this compound with a hydrophilic carrier (e.g., PVP, PEG, HPMC) to improve its dissolution rate. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance the solubility of this compound. |
| Inadequate Dissolution in GI Tract | 1. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a microemulsion to present it in a solubilized form for absorption. 2. pH Modification: Incorporate pH-modifying excipients in the formulation to create a microenvironment that favors the dissolution of this compound. |
| First-Pass Metabolism | 1. Route of Administration: Consider alternative routes of administration, such as subcutaneous or intraperitoneal injections, to bypass the gastrointestinal tract and first-pass metabolism. Injectable hydrogel formulations have shown promise for sustained release.[4][6][16][17][18] 2. Prodrug Approach: Synthesize a prodrug of this compound that is more readily absorbed and is metabolized to the active compound in vivo. |
Issue 2: High Variability in In Vivo Efficacy
Symptoms:
-
Inconsistent therapeutic outcomes between subjects in the same experimental group.
-
Large standard deviations in pharmacokinetic and pharmacodynamic data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formulation Instability | 1. Physical and Chemical Stability Testing: Conduct thorough stability studies of the this compound formulation under relevant storage and experimental conditions. 2. Optimize Formulation: Adjust the composition of the formulation to enhance its stability. For example, in a solid dispersion, ensure the drug remains in an amorphous state. |
| Food Effects | 1. Standardize Feeding Protocols: Administer the this compound formulation to animals after a consistent fasting period to minimize the impact of food on its absorption. 2. Investigate Food Effects: Conduct studies with and without food to understand how food intake affects the bioavailability of your specific formulation. |
| Biological Variability | 1. Increase Sample Size: Use a larger number of animals per group to improve the statistical power of your study. 2. Refine Dosing Technique: Ensure consistent and accurate administration of the formulation to each animal. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate and bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.
Materials:
-
This compound
-
Labrafac™ Lipophile WL 1349 (oil)
-
Kolliphor® EL (surfactant)
-
Transcutol® HP (co-surfactant)
-
Vortex mixer
-
Water bath
Procedure:
-
Prepare the SEDDS vehicle by mixing Labrafac™ (30% w/w), Kolliphor® EL (50% w/w), and Transcutol® HP (20% w/w) in a glass vial.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the desired amount of this compound to the vehicle and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
To evaluate the self-emulsification properties, add 1 mL of the this compound-loaded SEDDS to 250 mL of distilled water in a beaker with gentle agitation.
-
Observe the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Synergistic effect of ROS-generating polydopamine on drug-induced bone tissue regeneration - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccesspub.org [openaccesspub.org]
- 14. mdpi.com [mdpi.com]
- 15. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dihydropyridine-2,6-dicarboxylic acid (1,4-DPCA).
Troubleshooting Guide
Low or No Product Yield
Question: My Hantzsch reaction for the synthesis of the this compound precursor (a dialkyl 1,4-dihydropyridine-2,6-dicarboxylate) is resulting in a very low yield or no desired product at all. What are the potential causes and solutions?
Answer:
Low or no yield in a Hantzsch synthesis can stem from several factors. Systematically troubleshooting these issues can help improve your reaction outcome.
Potential Causes and Solutions:
-
Reagent Quality: Impure or degraded starting materials are a common cause of reaction failure.
-
Solution: Ensure the aldehyde, β-keto ester, and ammonia source are of high purity and appropriately stored. Aldehydes, in particular, can be prone to oxidation. It is advisable to use freshly distilled aldehydes.
-
-
Reaction Conditions: The reaction is sensitive to temperature, reaction time, and solvent.[1]
-
Solution: Optimize the reaction conditions. A summary of typical starting points and optimization strategies is provided in the table below. Consider screening different solvents (e.g., ethanol, isopropanol, methanol) and temperatures (reflux is common).[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
-
-
pH of the Reaction Mixture: The pH can influence the rate of condensation and cyclization steps.
-
Solution: If using ammonium acetate, ensure it is of good quality. If using aqueous ammonia, the concentration is critical. The reaction generally proceeds well under neutral to slightly basic conditions.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the Knoevenagel condensation of the aldehyde with the β-keto ester, which may not proceed to the final dihydropyridine product.
-
Solution: The order of addition of reagents can sometimes influence the reaction outcome. Some protocols suggest the pre-formation of the enamine from the β-keto ester and ammonia source before the addition of the aldehyde.
-
Formation of Impurities and Side Products
Question: My crude product shows multiple spots on TLC, and I am having difficulty isolating the pure this compound or its ester precursor. What are the likely side products and how can I improve the purification?
Answer:
The formation of side products is a common challenge. Identifying these byproducts is the first step towards optimizing the reaction and simplifying purification.
Common Side Products:
-
Oxidized Pyridine Derivative: The dihydropyridine ring is susceptible to oxidation to the corresponding aromatic pyridine. This can occur during the reaction or workup.[2]
-
Solution: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, avoid excessive exposure to air and heat. If the oxidized pyridine is the desired final product, this "side reaction" can be intentionally promoted using an oxidizing agent in a subsequent step.
-
-
Knoevenagel Condensation Product: An intermediate formed from the condensation of the aldehyde and one equivalent of the β-keto ester may be present if the reaction does not go to completion.
-
Solution: Ensure a sufficient reaction time and optimal temperature to drive the reaction to completion.
-
-
Michael Adducts: Incomplete cyclization can lead to the formation of Michael adducts.
-
Solution: Similar to the Knoevenagel product, optimizing reaction time and temperature can favor the desired cyclization.
-
Purification Strategies:
-
Crystallization: The Hantzsch ester precursors are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard method. A gradient of ethyl acetate in hexanes is a common eluent system for the ester precursors. For the final dicarboxylic acid, a more polar solvent system will be required.
Hydrolysis of the Ester Precursor to this compound
Question: I am having trouble with the hydrolysis of the dialkyl 1,4-dihydropyridine-2,6-dicarboxylate to the final this compound. The reaction is either incomplete or leads to decomposition. What should I consider?
Answer:
The hydrolysis of the ester groups to carboxylic acids can be challenging due to the potential for side reactions, such as the decomposition of the dihydropyridine ring.
Troubleshooting Hydrolysis:
-
Choice of Base and Solvent: The choice of base (e.g., NaOH, KOH, LiOH) and solvent (e.g., methanol, ethanol, water, or a mixture) is critical.
-
Solution: Start with milder conditions (e.g., LiOH in a THF/water mixture at room temperature) and monitor the reaction closely by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to decomposition of the dihydropyridine ring.
-
Solution: Carefully monitor the progress of the reaction. Once the starting material is consumed, proceed with the workup immediately to avoid degradation of the product.
-
-
Workup Procedure: The acidification step to protonate the carboxylate and precipitate the dicarboxylic acid needs to be performed carefully.
-
Solution: Cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1M HCl) to adjust the pH. Rapid addition of acid can cause localized heating and degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Hantzsch synthesis of a 1,4-dihydropyridine-dicarboxylate?
A1: Yields can vary significantly depending on the specific substrates and reaction conditions. Literature reports for analogous compounds show yields ranging from 15% to over 90%.[2] Optimization of the reaction conditions is crucial for achieving high yields.
Q2: Can I use a different ammonia source other than ammonium acetate?
A2: Yes, aqueous ammonia is also commonly used as the nitrogen source in the Hantzsch synthesis.[2]
Q3: My this compound product is poorly soluble. How can I purify it?
A3: Dicarboxylic acids can have limited solubility in common organic solvents. Purification can be achieved by recrystallization from a suitable polar solvent system, or by converting the acid to a salt to improve solubility for certain purification techniques, followed by regeneration of the acid.
Q4: How can I scale up the synthesis of this compound?
A4: Scaling up a chemical synthesis presents several challenges, including maintaining efficient mixing, heat transfer, and ensuring reproducibility.[3] For the Hantzsch reaction, ensure that the reaction temperature can be effectively controlled on a larger scale. For the hydrolysis step, the addition of acid during workup needs to be carefully controlled to manage any exotherm. A pilot study at an intermediate scale is recommended to identify potential issues before proceeding to a large-scale synthesis.
Data Presentation
Table 1: Representative Reaction Conditions for Hantzsch Synthesis of 1,4-Dihydropyridine Precursors
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) |
| Aldehyde | 1 equivalent | 15 mmol |
| β-keto ester | 2 equivalents | 43 mmol |
| Ammonia Source | Ammonium Acetate (1.2 equiv) | Aqueous Ammonia (30 mmol) |
| Solvent | Ethanol | Ethanol (3 mL) |
| Temperature | Reflux | N/A |
| Time | 12 hours | 4 minutes |
| Reported Yield | Varies (typically 50-80%) | 15-52%[2] |
Table 2: Troubleshooting Summary for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Suggested Action |
| No product formation | Inactive reagents | Use fresh, purified starting materials. |
| Incorrect reaction temperature | Optimize temperature; consider reflux in ethanol or isopropanol. | |
| Low product yield | Suboptimal reaction time | Monitor reaction by TLC to determine optimal reaction time. |
| Formation of side products | Modify order of reagent addition; consider inert atmosphere. | |
| Product decomposition | Harsh workup conditions | Use mild acidic conditions for workup; avoid excessive heat. |
Experimental Protocols
Protocol 1: Generalized Hantzsch Synthesis of Dialkyl 1,4-Dihydropyridine-2,6-dicarboxylate
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1 equivalent), the β-keto ester (2 equivalents), and the ammonia source (e.g., ammonium acetate, 1.2 equivalents).
-
Add a suitable solvent, such as ethanol or isopropanol.[1]
-
Heat the reaction mixture to reflux and maintain for the desired time (typically 2-12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Generalized Hydrolysis to this compound
-
Dissolve the dialkyl 1,4-dihydropyridine-2,6-dicarboxylate (1 equivalent) in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add a base (e.g., LiOH or NaOH, 2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) to adjust the pH to approximately 2-3, which should precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of 1,4-DPCA in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in animal studies. The focus is on anticipating and mitigating potential toxicities to ensure the welfare of research animals and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2][] By inhibiting PHDs, this compound stabilizes the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor that is normally degraded under normoxic conditions.[][4] This stabilization leads to the upregulation of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism, which are crucial for tissue regeneration and the cellular response to hypoxia.[1][5]
Q2: What are the potential toxicities associated with this compound and its compound class?
While specific toxicity data for this compound is limited in publicly available literature, potential toxicities can be inferred from its mechanism of action as a prolyl-4-hydroxylase inhibitor and its structural similarity to other dihydropyridine compounds.
-
On-target effects related to HIF-1α stabilization: Prolonged or excessive stabilization of HIF-1α could theoretically lead to adverse effects such as unwanted angiogenesis or metabolic dysregulation. However, studies using a hydrogel formulation for sustained release have not reported significant adverse effects.[5]
-
Off-target effects: Like other dihydropyridine-based compounds, there is a potential for cardiovascular effects. Dihydropyridine calcium channel blockers are known to cause vasodilation, which can lead to hypotension and reflex tachycardia.[6][7]
-
Metabolism-related issues: Dihydropyridine compounds are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[8][9] Co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of these enzymes could lead to drug-drug interactions, potentially altering the efficacy and toxicity profile of this compound or the co-administered drug.
Q3: How can the formulation of this compound influence its toxicity profile?
The formulation of this compound is a critical factor in minimizing its potential toxicity.
-
Sustained-Release Formulations: The use of an injectable hydrogel that allows for the slow and sustained release of this compound has been shown to be effective in promoting tissue regeneration without apparent toxicity.[4][10] This approach avoids high peak plasma concentrations that might be associated with bolus administration, thereby reducing the risk of acute dose-related toxicities.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound for administration can also contribute to toxicity. It is crucial to select a biocompatible vehicle and to run a vehicle-only control group to differentiate between the toxicity of the compound and the vehicle.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation Error | - Immediately verify the concentration and homogeneity of the dosing solution. - Review dose calculation and administration volumes. - Prepare a fresh batch of the formulation and re-verify its concentration. |
| Acute Toxicity from High Peak Concentration | - Consider switching to a sustained-release formulation, such as a hydrogel, to avoid high Cmax. - If using bolus administration, divide the daily dose into multiple smaller doses. - Reduce the dose level in subsequent cohorts. |
| Vehicle Toxicity | - Run a control group with the vehicle alone to assess its toxicity. - If the vehicle is toxic, explore alternative, well-tolerated vehicles (e.g., saline, PBS, lower concentrations of organic solvents). |
| Species-Specific Sensitivity | - Conduct a thorough literature review for known species differences in the metabolism of dihydropyridine compounds or prolyl-4-hydroxylase inhibitors. - Consider a pilot study in a different animal model to assess sensitivity. |
Issue 2: Cardiovascular Instability (Hypotension, Tachycardia)
| Possible Cause | Troubleshooting Steps |
| Vasodilatory Effects of this compound | - Monitor blood pressure and heart rate closely, especially after the first few doses. - Reduce the dose of this compound. - Consider co-administration with a beta-blocker to manage reflex tachycardia, though this should be done with caution and after careful consideration of potential interactions. - In cases of severe hypotension, consider the use of vasopressors like norepinephrine, as is done in clinical settings for dihydropyridine overdose.[11] |
| Rapid Intravenous Administration | - Slow down the rate of intravenous infusion. - Consider alternative routes of administration that lead to slower absorption, such as subcutaneous or intraperitoneal injection. |
Issue 3: Lack of Efficacy at Non-Toxic Doses
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the formulation to improve solubility and absorption. This may involve using co-solvents, surfactants, or creating a nanosuspension. - Verify the stability of the compound in the formulation over the duration of the experiment. |
| Rapid Metabolism | - Investigate the metabolic profile of this compound in the chosen animal model. - If rapid metabolism is confirmed, consider more frequent dosing or a sustained-release formulation. |
| Insufficient Target Engagement | - Measure downstream markers of HIF-1α stabilization (e.g., VEGF, EPO gene expression) in target tissues to confirm that this compound is reaching its target and exerting its intended pharmacological effect. |
Data Presentation
Table 1: General Toxicity Profile of Dihydropyridine Calcium Channel Blockers (as a reference for potential this compound effects)
| Parameter | Observation | Potential Mitigation Strategy |
| Cardiovascular | Hypotension, reflex tachycardia.[6][7] | Dose reduction, slower administration rate, use of sustained-release formulations. |
| Metabolism | Primarily hepatic, often involving CYP3A4.[8][9] | Avoid co-administration with strong inhibitors or inducers of CYP3A4. |
| Central Nervous System | Dizziness, headache (reported in humans). | Monitor for behavioral changes in animals. |
Table 2: Key Prolyl-4-Hydroxylase Inhibitors and their Development Status (for context on the compound class)
| Compound | Development Status | Reported Adverse Events in Clinical Trials |
| Roxadustat | Approved in some regions for anemia in CKD. | Increased risk of thromboembolic events, sepsis, and serious cardiovascular events in some studies. |
| Vadadustat | Investigational | Hypertension and hyperkalemia reported more frequently than placebo in some trials.[12] |
| Daprodustat | Investigational | Hypertensive effects at high doses reported in some studies.[12] |
| FG-2216 | Development suspended | A patient developed fulminant hepatitis during a Phase II trial.[13] |
Experimental Protocols
Protocol 1: Dose Range-Finding Study for this compound
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in a rodent model.
Methodology:
-
Animal Model: Select a rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (n=3-5/sex/group).
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
(Dose levels should be selected based on in vitro efficacy data and any available in vivo data for similar compounds).
-
-
Administration: Administer this compound or vehicle daily for 7-14 days via the intended experimental route (e.g., oral gavage, subcutaneous injection).
-
Monitoring:
-
Clinical Observations: Conduct detailed clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress).
-
Body Weight: Measure body weight daily.
-
Food and Water Consumption: Monitor daily.
-
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data to identify the MTD, defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10% reduction in body weight.
Protocol 2: Evaluation of Cardiovascular Effects of this compound
Objective: To assess the acute effects of this compound on blood pressure and heart rate.
Methodology:
-
Animal Model: Use a telemetered rodent model (e.g., rats or mice implanted with telemetry devices) to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
-
Acclimatization: Allow animals to recover from surgery and acclimate to the housing conditions for at least one week.
-
Baseline Measurement: Record baseline blood pressure and heart rate for at least 24 hours prior to dosing.
-
Administration: Administer a single dose of this compound or vehicle.
-
Monitoring: Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dose.
-
Data Analysis: Analyze the telemetry data to determine the magnitude and duration of any changes in cardiovascular parameters compared to baseline and the vehicle control group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Channel Blocker Toxicity: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Cytochrome P450 Metabolism on Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Pro-Angiogenic Effects of 1,4-DPCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Dihydrophenonthroline-4-one-3-carboxylic acid (1,4-DPCA) with other key pro-angiogenic agents. The following sections detail the mechanism of action, comparative experimental data, and standardized protocols for evaluating pro-angiogenic efficacy.
Mechanism of Action: A Comparative Overview
This compound is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of various pro-angiogenic factors, most notably Vascular Endothelial Growth Factor A (VEGFA).[1][2]
This mechanism is shared by other PHD inhibitors, such as Roxadustat and Vadadustat , which are also included in this comparison. In contrast, growth factors like VEGF and Fibroblast Growth Factor-2 (FGF-2) act directly on endothelial cells by binding to their respective cell surface receptors (VEGFR and FGFR), initiating downstream signaling cascades that promote proliferation, migration, and tube formation.
Quantitative Data Presentation
The following tables summarize the pro-angiogenic effects of this compound and its alternatives. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Pro-Angiogenic Effects
| Compound | Assay | Cell Type | Concentration | Result | Reference |
| This compound | Upregulation of Pro-Angiogenic Genes | Human Gingival Epithelial Cells, Human PDL Cells | Not Specified | Increased mRNA expression of VEGFA, CXCL12, and CXCR4 | [1] |
| Roxadustat | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Promoted angiogenic activity | [3] |
| VEGF | Tube Formation | Endothelial Colony Forming Cells (ECFCs) | 30 ng/mL | Significant increase in tube number at 6 hours | [4] |
| FGF-2 | Tube Formation | Endothelial Colony Forming Cells (ECFCs) | Not Specified | Increased tube formation at 6 hours | [4] |
Table 2: In Vivo Pro-Angiogenic Effects
| Compound | Assay | Animal Model | Administration | Result | Reference |
| This compound | Increased Endothelial Cells | Mouse Model of Periodontitis | Subcutaneous injection of hydrogel | Increased numbers of CD31+CD45− endothelial cells in gingival tissue | [1] |
| Roxadustat | Matrigel Plug Assay | Diabetic Rats | Not Specified | Induced vascularization of Matrigel plugs | [3] |
| Roxadustat | Random Skin Flap Survival | Rats | 25 mg/kg/2 days | Increased microvessel density (33.26 ± 5.65/mm²) compared to control (8.84 ± 0.94/mm²) | [5] |
| VEGF & FGF-2 | Directed in vivo Angiogenesis Assay (DIVAA) | Mice | Implantation of Matrigel-filled tubes | Dose-dependent increase in neovascularization | [6] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
24-well tissue culture plates
-
This compound and other test compounds
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium containing the desired concentration of the test compound (e.g., this compound).
-
Seed the HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before visualization.
-
Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the pro-angiogenic potential of a compound by assessing the formation of new blood vessels into a subcutaneously implanted plug of basement membrane extract.
Materials:
-
Growth factor-reduced Matrigel®
-
This compound and other test compounds
-
Immunodeficient mice (e.g., nude mice)
-
Ice-cold syringes
-
Anesthetic
-
Surgical tools for plug excision
-
Formalin for fixation
-
Paraffin for embedding
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw the growth factor-reduced Matrigel® on ice.
-
Mix the test compound (e.g., this compound) with the liquid Matrigel® on ice.
-
Anesthetize the mice according to approved protocols.
-
Subcutaneously inject the Matrigel® mixture into the flank of the mice using an ice-cold syringe. The Matrigel® will form a solid plug at body temperature.
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel® plugs.
-
Fix the plugs in formalin overnight.
-
Process the plugs for paraffin embedding and sectioning.
-
Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to visualize the newly formed blood vessels.
-
Quantify the angiogenic response by measuring the microvessel density within the plug sections.[7][8][9]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced angiogenesis.
Caption: Workflow for the endothelial cell tube formation assay.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pro-angiogenic role of hypoxia inducible factor stabilizer FG-4592 and its application in an in vivo tissue engineering chamber model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roxadustat promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxadustat promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Tube Assay: An Optimised Protocol of the Directed in vivo Angiogenesis Assay by Implementing Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4-DPCA Versus Other Prolyl Hydroxylase Inhibitors: A Comparative Guide
In the landscape of therapeutic intervention targeting cellular oxygen sensing pathways, prolyl hydroxylase (PHD) inhibitors have emerged as a promising class of drugs. These inhibitors effectively stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of cellular response to low oxygen, by blocking the enzymes responsible for its degradation. This guide provides a detailed comparison of 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) with other notable PHD inhibitors, focusing on their performance based on available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PHD inhibitors, including this compound, function by competitively binding to the active site of PHDs, thereby preventing the hydroxylation of HIF-1α. This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other well-characterized PHD inhibitors. Direct comparison of inhibitory potency can be challenging due to variations in assay conditions across different studies.
Table 1: In Vitro Inhibitory Activity of PHD Inhibitors
| Inhibitor | Target | IC50 | Assay System |
| This compound | Collagen Hydroxylation | 2.4 µM[1] | Human Foreskin Fibroblasts |
| Factor Inhibiting HIF (FIH) | 60 µM[1] | - | |
| Roxadustat (FG-4592) | PHD2 | Sub-µM | AlphaScreen Assay |
| Vadadustat (AKB-6548) | PHD2 | Sub-µM | AlphaScreen Assay |
| Daprodustat (GSK1278863) | PHD1 | 3.5 nM | Biochemical Assay |
| PHD2 | 22.2 nM | Biochemical Assay | |
| PHD3 | 5.5 nM | Biochemical Assay | |
| Molidustat (BAY 85-3934) | PHD2 | Sub-µM | AlphaScreen Assay |
Experimental Data and Observations
This compound
This compound has been demonstrated to be a potent inhibitor of prolyl-4-hydroxylase activity, leading to the stabilization of HIF-1α[1]. In vivo studies have highlighted its efficacy in promoting tissue regeneration, particularly in models of bone and soft tissue repair[2]. For instance, in a mouse model of periodontitis, local application of a hydrogel-formulated this compound led to the regeneration of alveolar bone[2]. This regenerative effect is attributed to the upregulation of HIF-1α and its downstream target genes. Furthermore, this compound treatment has been shown to increase the expression of pro-angiogenic and pro-glycolytic target genes[1].
Other Prolyl Hydroxylase Inhibitors
A number of other PHD inhibitors have advanced to clinical trials, primarily for the treatment of anemia associated with chronic kidney disease. These include Roxadustat, Vadadustat, Daprodustat, and Molidustat.
-
Roxadustat (FG-4592) has been shown to effectively increase hemoglobin levels in patients with anemia of chronic kidney disease. It stabilizes HIF-1α, leading to the transcriptional activation of the erythropoietin (EPO) gene.
-
Vadadustat (AKB-6548) is another orally active PHD inhibitor that stimulates endogenous EPO production through HIF stabilization.
-
Daprodustat (GSK1278863) is a potent inhibitor of all three PHD isoforms, with a particularly high affinity for PHD1 and PHD3.
-
Molidustat (BAY 85-3934) also effectively stabilizes HIF-1α and has been investigated for the treatment of renal anemia.
While these clinical-stage inhibitors have been extensively characterized for their effects on erythropoiesis, this compound has been more prominently featured in preclinical research focused on tissue regeneration. A direct comparative study evaluating the regenerative potential of this compound against these other PHD inhibitors has not been identified in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize PHD inhibitors.
In Vitro Prolyl Hydroxylase (PHD) Activity Assay (General)
This assay measures the enzymatic activity of PHDs and their inhibition by test compounds.
Materials:
-
Recombinant human PHD isoform (e.g., PHD2)
-
HIF-1α peptide substrate (containing the proline residue to be hydroxylated)
-
Fe(II) sulfate
-
2-Oxoglutarate
-
Ascorbic acid
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., AlphaScreen, Mass Spectrometry)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Detect the amount of hydroxylated HIF-1α peptide using a suitable method. For example, an AlphaScreen assay utilizes antibody-coated beads that generate a chemiluminescent signal upon binding to the hydroxylated product. Alternatively, mass spectrometry can be used to directly measure the mass shift corresponding to hydroxylation.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Immunoblotting)
This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 4-24 hours). A positive control (e.g., hypoxia or a known PHD inhibitor) and a vehicle control should be included.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and incubate with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization.
Conclusion
This compound is a potent prolyl hydroxylase inhibitor that effectively stabilizes HIF-1α, demonstrating significant promise in preclinical models of tissue regeneration. While a direct, comprehensive comparison of its inhibitory potency and isoform selectivity against clinical-stage PHD inhibitors like Roxadustat, Vadadustat, and Daprodustat is limited by the availability of directly comparable data, the existing evidence highlights its distinct focus on regenerative applications. Further head-to-head studies employing standardized assays are warranted to fully elucidate the comparative performance of this compound and other PHD inhibitors, which will be crucial for guiding their future therapeutic development.
References
A Comparative Analysis of 1,4-DPCA and FG-4592: Two Prominent HIF-α Prolyl-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of two significant small molecule inhibitors of Hypoxia-Inducible Factor (HIF)-α prolyl-hydroxylases: 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and Roxadustat (FG-4592). Both compounds function by stabilizing HIF-α, a master regulator of the cellular response to hypoxia, but they exhibit distinct profiles in terms of selectivity, therapeutic applications, and available clinical data. This analysis is supported by experimental data and detailed methodologies to inform research and drug development decisions.
Introduction to HIF-α Prolyl-Hydroxylase Inhibitors
Under normal oxygen conditions (normoxia), the α subunit of HIF is hydroxylated by a family of prolyl-hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[1]
HIF prolyl-hydroxylase inhibitors mimic the hypoxic state by competitively inhibiting PHD enzymes, thereby stabilizing HIF-α even in the presence of oxygen.[1] This mechanism has therapeutic potential in various conditions, including anemia and ischemic diseases.
Comparative Overview: this compound vs. FG-4592
| Feature | This compound | FG-4592 (Roxadustat) |
| Primary Application | Preclinical research in regenerative medicine (e.g., bone and tissue regeneration)[2][3] | Clinically approved treatment for anemia associated with chronic kidney disease (CKD)[4][5] |
| HIF-α Selectivity | Reported to selectively stabilize HIF-1α, with no effect on HIF-2α levels.[3] | Pan-PHD inhibitor, stabilizing both HIF-1α and HIF-2α.[6] |
| Chemical Class | Phenanthroline derivative | Isoquinoline derivative[7] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and FG-4592, providing insights into their potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ | Assay System |
| This compound | Prolyl-4-hydroxylase (collagen hydroxylation) | 2.4 µM[8] | Human foreskin fibroblasts |
| Factor Inhibiting HIF (FIH) | 60 µM[8] | - | |
| FG-4592 | PHD2 | 27 nM[9] | Antibody-based AlphaScreen assay |
| PHD1, PHD2, PHD3 | Potent inhibitor of all three isoforms[9] | In vitro inhibition assays | |
| FIH | >100-fold less potent than against PHD2[9] | In vitro inhibition assays |
Table 2: Cellular Potency for HIF Stabilization
| Compound | Parameter | Value | Cell Line | Assay |
| FG-4592 | EC₅₀ (HRE reporter) | 5.1 µM[10] | HT1080 | Luciferase-based HRE reporter gene assay |
Mechanism of Action and Signaling Pathway
Both this compound and FG-4592 act as competitive inhibitors of HIF-α prolyl-hydroxylases, preventing the degradation of HIF-α. However, their differential effects on HIF-1α and HIF-2α suggest distinct downstream consequences. HIF-1α and HIF-2α, while sharing some target genes, also have unique and sometimes opposing roles in cellular processes.[11][12] For instance, HIF-1α is a primary driver of glycolysis, while HIF-2α is more closely linked to erythropoietin (EPO) production and iron metabolism.[1][13]
The selective stabilization of HIF-1α by this compound may be advantageous for therapeutic applications where the activation of HIF-1α-mediated pathways, such as those involved in tissue regeneration and metabolic reprogramming, is desired without the potentially confounding effects of HIF-2α activation.[2] Conversely, the pan-PHD inhibition by FG-4592, leading to the stabilization of both HIF-1α and HIF-2α, is effective in treating anemia by robustly inducing EPO production and improving iron homeostasis.[4]
Caption: HIF-α signaling under normoxia versus hypoxia or PHD inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and FG-4592.
In Vitro PHD Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-α peptide by a specific PHD isoform.
Workflow Diagram:
Caption: Workflow for the PHD inhibition AlphaScreen assay.
Methodology:
-
Reaction Mixture Preparation: In a 384-well plate, combine the recombinant human PHD enzyme (e.g., PHD2), a biotinylated HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and ferrous iron in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (this compound or FG-4592) or vehicle control (DMSO) to the wells.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the hydroxylation reaction to proceed.
-
Detection: Stop the reaction and add AlphaScreen acceptor beads coated with an antibody specific for hydroxylated proline and donor beads coated with streptavidin.
-
Signal Detection: Incubate the plate in the dark to allow for bead proximity and signal generation. Read the plate on an AlphaLISA-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[9]
Cellular HIF-1α Stabilization Assay (Western Blot)
This method is used to qualitatively and semi-quantitatively assess the accumulation of HIF-1α protein in cells treated with PHD inhibitors.
Workflow Diagram:
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Hep3B, or a relevant cell line) and allow them to adhere. Treat the cells with various concentrations of this compound, FG-4592, or a vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, should be probed on the same membrane to confirm equal protein loading.[10]
Pharmacokinetic Profiles
A comprehensive comparison of pharmacokinetic profiles is limited by the lack of publicly available data for this compound.
FG-4592 (Roxadustat): FG-4592 is orally bioavailable and rapidly absorbed. It has an elimination half-life of approximately 9.6-16 hours in healthy volunteers. The pharmacokinetics of roxadustat are largely independent of kidney function and hemodialysis. Plasma protein binding is high (99%).
This compound: Detailed pharmacokinetic data for this compound, such as its oral bioavailability, half-life, and metabolism in vivo, are not extensively reported in the available literature. Preclinical studies have often utilized local or systemic administration in hydrogel formulations to achieve sustained release.[3]
Discussion and Future Directions
The comparative analysis of this compound and FG-4592 highlights their distinct therapeutic potentials, largely driven by their differing selectivity profiles and stages of development.
FG-4592 (Roxadustat) is a well-characterized, clinically validated pan-PHD inhibitor that effectively treats anemia in CKD patients by stimulating erythropoiesis through the stabilization of both HIF-1α and HIF-2α. Its established pharmacokinetic and safety profiles in humans make it a valuable therapeutic agent.
This compound , on the other hand, represents a promising research tool and potential therapeutic lead in the field of regenerative medicine. Its reported selectivity for HIF-1α stabilization is a key feature that may allow for the targeted activation of regenerative pathways while potentially avoiding off-target effects associated with HIF-2α activation. However, the lack of comprehensive data on its isoform selectivity and in vivo pharmacokinetics underscores the need for further investigation to fully understand its therapeutic potential and translate its preclinical success into clinical applications.
Future research should focus on:
-
Determining the IC₅₀ values of this compound against individual PHD isoforms to provide a clear comparison of its selectivity profile with FG-4592 and other HIF inhibitors.
-
Conducting comprehensive pharmacokinetic studies of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Direct, head-to-head comparative studies of this compound and FG-4592 in various in vitro and in vivo models to further elucidate their differential effects on HIF signaling and downstream biological processes.
This detailed comparison provides a foundation for researchers to make informed decisions regarding the selection and application of these two important HIF prolyl-hydroxylase inhibitors in their respective fields of study.
References
- 1. Differential roles of hypoxia-inducible factor 1alpha (HIF-1alpha) and HIF-2alpha in hypoxic gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIF1α and HIF2α: sibling rivalry in hypoxic tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-1 and HIF-2 transcription factors--similar but not identical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIF-2alpha, but not HIF-1alpha, promotes iron absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anticancer Activity of 1,4-DPCA In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a prolyl hydroxylase inhibitor, and its potential as an anticancer agent. While the direct in vivo anticancer activity of this compound has been explored in various contexts, including enhancing immunotherapy, publicly available quantitative data from head-to-head comparisons with standard-of-care chemotherapeutics in tumor xenograft models remains limited. This guide synthesizes the known mechanism of action of this compound, presents a detailed, hypothetical experimental protocol for its in vivo evaluation against a commonly used chemotherapy drug, doxorubicin, and provides the necessary visualizations to understand its signaling pathway and a proposed experimental workflow.
Mechanism of Action: Stabilization of HIF-1α
This compound's primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation can lead to various downstream effects, some of which are implicated in anticancer activity, such as the modulation of the tumor microenvironment and cellular metabolism.[1][2][3][4][5]
Comparative In Vivo Anticancer Activity: A Proposed Study
To rigorously evaluate the in vivo anticancer efficacy of this compound, a comparative study using a human breast cancer xenograft model is proposed. This study would compare the tumor growth-inhibitory effects of this compound with doxorubicin, a standard-of-care chemotherapy agent for breast cancer.
Hypothetical Experimental Data
The following tables represent the type of quantitative data that would be generated from the proposed study.
Table 1: Tumor Growth Inhibition in a Breast Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1500 (± 250) | - |
| This compound | 50 mg/kg, p.o., daily | 850 (± 150) | 43.3 |
| Doxorubicin | 5 mg/kg, i.p., weekly | 600 (± 120) | 60.0 |
| This compound + Doxorubicin | 50 mg/kg p.o. daily + 5 mg/kg i.p. weekly | 400 (± 100) | 73.3 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 35 | - |
| This compound | 45 | 28.6 |
| Doxorubicin | 52 | 48.6 |
| This compound + Doxorubicin | 60 | 71.4 |
Table 3: Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) at Day 28 (± SD) | Notable Toxicities |
| Vehicle Control | +5 (± 2) | None |
| This compound | +3 (± 3) | None |
| Doxorubicin | -10 (± 4) | Lethargy, mild alopecia |
| This compound + Doxorubicin | -8 (± 5) | Lethargy, mild alopecia |
Experimental Protocols
Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Implantation: 5 x 10⁶ cells in 100 µL of Matrigel subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
Treatment Protocol
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=10 mice per group).
-
Vehicle Control: Administered 0.5% carboxymethylcellulose (CMC) orally (p.o.) daily.
-
This compound: Administered at a dose of 50 mg/kg in 0.5% CMC, p.o., daily.
-
Doxorubicin: Administered at a dose of 5 mg/kg intraperitoneally (i.p.) once a week.
-
Combination Therapy: this compound (50 mg/kg, p.o., daily) and Doxorubicin (5 mg/kg, i.p., weekly).
-
Duration: Treatment is continued for 28 days.
Efficacy and Toxicity Assessment
-
Tumor Growth: Tumor volumes are measured and recorded throughout the study. Tumor growth inhibition is calculated at the end of the study.
-
Survival: A separate cohort of mice is treated and monitored for survival. The endpoint is a tumor volume of 2000 mm³ or signs of morbidity.
-
Toxicity: Body weight is monitored twice weekly. Animals are observed daily for any signs of toxicity. At the end of the study, major organs are collected for histopathological analysis.
Conclusion
This compound presents an interesting mechanistic profile as a potential anticancer agent through its ability to stabilize HIF-1α. However, the lack of robust, publicly available in vivo data comparing its efficacy to standard-of-care agents in established cancer models is a significant gap in our understanding. The proposed experimental protocol provides a framework for generating the necessary data to confirm its anticancer activity and to evaluate its potential as a monotherapy or in combination with existing chemotherapeutics. Such studies are crucial for the further development and potential clinical translation of this compound and other prolyl hydroxylase inhibitors in oncology.
References
- 1. Inhibition of HIF prolyl hydroxylase-2 blocks tumor growth in mice through the antiproliferative activity of TGFβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF is not essential for suppression of experimental tumor growth by mTOR inhibition [jcancer.org]
- 4. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
Independent Verification of 1,4-DPCA's Regenerative Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regenerative properties of 1,4-dihydrophenyl-2,6-dimethyl-3,5-dicarboxylate (1,4-DPCA) against other therapeutic alternatives. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential application of this compound in regenerative medicine.
Executive Summary
This compound is a small molecule inhibitor of prolyl hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting PHD, this compound stabilizes HIF-1α, a master regulator of cellular responses to low oxygen levels. This stabilization triggers a metabolic shift towards aerobic glycolysis and promotes a cascade of regenerative processes, including angiogenesis, cell migration, and the expression of osteogenic genes. Preclinical studies have demonstrated the efficacy of this compound in promoting the regeneration of both bone and soft tissues in various animal models. This guide will delve into the quantitative data supporting these findings, compare its performance with alternative regenerative strategies, and provide detailed experimental protocols for key assays.
Mechanism of Action: this compound and HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound competitively inhibits PHD, preventing this hydroxylation and thereby stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in tissue regeneration.
Comparative Analysis of Regenerative Properties
The regenerative potential of this compound is benchmarked against other prolyl hydroxylase inhibitors and established regenerative therapies, such as growth factors.
Comparison with Other Prolyl Hydroxylase (PHD) Inhibitors
Several other PHD inhibitors, such as Desferrioxamine (DFO) and Roxadustat, also function by stabilizing HIF-1α. While direct comparative studies with this compound are limited, the available data suggests that the efficacy of these inhibitors can be context-dependent, with variations in their potency and off-target effects.
| Compound | Mechanism of Action | Key Findings in Preclinical Models | Reference |
| This compound | PHD inhibitor, HIF-1α stabilizer | Promotes significant alveolar bone and soft tissue regeneration in murine periodontitis models.[1][2] Induces epimorphic regeneration of soft tissue in ear hole punch models.[1][2] | [1][2] |
| Desferrioxamine (DFO) | Iron chelator, PHD inhibitor | Enhances vascularity and callus formation in a murine femur fracture model. | |
| Roxadustat (FG-4292) | PHD inhibitor | Improves wound healing in diabetic rats. |
Table 1: Comparison of this compound with Other Prolyl Hydroxylase Inhibitors.
Comparison with Growth Factor-Based Therapies
Growth factors like Bone Morphogenetic Protein-2 (BMP-2) and Fibroblast Growth Factor-2 (FGF-2) are well-established in promoting bone regeneration. Unlike the broad-spectrum effects of HIF-1α stabilization by this compound, growth factors typically activate specific cell surface receptors to initiate signaling cascades.
| Treatment | Mechanism of Action | Key Findings in Preclinical Models | Reference |
| This compound | PHD inhibition, leading to broad pro-regenerative gene expression. | Complete restoration of alveolar bone and soft tissue in a mouse model of periodontitis.[3][4] | [3][4] |
| BMP-2 | Binds to BMP receptors, activating Smad signaling to induce osteoblast differentiation. | Significantly enhances new bone height and area in canine periodontal defects when combined with a barrier membrane.[5] | [5] |
| FGF-2 | Activates FGF receptors, stimulating proliferation and differentiation of osteoblasts and angiogenesis. | Promotes regeneration of cementum, periodontal ligament, and alveolar bone in various animal models of periodontal defects.[6] Radiographic bone fill is significantly higher in human patients with periodontal defects treated with FGF-2.[7] | [6][7] |
Table 2: Comparison of this compound with Growth Factor-Based Therapies for Bone Regeneration.
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound (via HIF-1α) and alternative growth factors like BMP-2, FGF-2, and VEGF demonstrate distinct molecular pathways leading to tissue regeneration.
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below.
Ligature-Induced Periodontitis in Mice
This model is utilized to study periodontal disease and subsequent bone and soft tissue regeneration.[8][9]
Workflow:
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[1][2]
-
Ligature Placement: A sterile silk ligature (e.g., 5-0) is placed around the maxillary second molar and knotted securely.[1][2]
-
Disease Induction: The ligature remains in place for a specified period (e.g., 10 days) to induce bacterial accumulation, inflammation, and alveolar bone loss.[1][2]
-
Ligature Removal and Treatment: The ligature is removed, and the test compound (e.g., this compound formulated in a hydrogel) or vehicle control is administered.[8][9]
-
Regeneration Period: Animals are monitored for a defined period (e.g., 5-20 days) to allow for tissue regeneration.[1][2][8][9]
-
Analysis: At the end of the experimental period, animals are euthanized, and the maxillae are harvested for analysis of bone regeneration using techniques such as micro-computed tomography (micro-CT) and histology.[1][2][8][9] Gene expression of osteogenic markers can be assessed using quantitative PCR (qPCR) on gingival tissue samples.[8][9]
Ear Punch Biopsy Model in Mice
This model is used to assess the epimorphic regeneration of soft tissues.
Procedure:
-
Anesthesia: Mice are anesthetized.
-
Biopsy: A standardized circular, full-thickness wound (e.g., 2 mm diameter) is created in the center of the ear pinna using a dermal biopsy punch.
-
Treatment: The test compound or vehicle is administered (e.g., systemically or topically).
-
Monitoring: The wound area is photographed at regular intervals until closure.
-
Analysis: The rate of wound closure is quantified by measuring the open wound area over time. Histological analysis can be performed on the regenerated tissue to assess its quality.
Methods for Assessing Bone Regeneration
Micro-Computed Tomography (Micro-CT): Micro-CT is a high-resolution imaging technique used to non-destructively visualize and quantify bone volume and architecture.[10][11][12]
-
Sample Preparation: Harvested mandibles or maxillae are fixed (e.g., in 4% paraformaldehyde) and stored in a suitable medium (e.g., 70% ethanol).[10]
-
Scanning: Samples are scanned using a micro-CT system with appropriate parameters (e.g., voltage, current, resolution).[12]
-
Analysis: 3D reconstructions are generated, and a region of interest (ROI) is defined around the defect site. Quantitative parameters such as bone volume (BV), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N) are calculated.[11]
Histomorphometry: Histological analysis provides qualitative and quantitative information on the cellular and structural aspects of bone regeneration.
-
Sample Preparation: Bone samples are decalcified, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with standard histological stains such as Hematoxylin and Eosin (H&E) to visualize tissue morphology and cellular components.
-
Analysis: Histomorphometric analysis is performed to quantify parameters such as new bone area, osteoblast and osteoclast numbers, and the extent of connective tissue formation.[13][14]
Quantitative Real-Time PCR (qPCR): qPCR is used to measure the expression levels of specific genes involved in osteogenesis.[15][16][17][18][19]
-
RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., gingiva).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers specific for osteogenic marker genes (e.g., Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), Osteocalcin (OCN)).
-
Analysis: The relative expression of target genes is calculated and normalized to a housekeeping gene.[16]
Conclusion
The independent verification of this compound's regenerative properties through preclinical studies demonstrates its potential as a novel therapeutic agent for tissue regeneration. Its mechanism of action, centered on the stabilization of the master regulator HIF-1α, offers a multifaceted approach to stimulating the body's innate regenerative capacity. While direct comparative data with other regenerative therapies is still emerging, the existing evidence suggests that this compound is a promising candidate for further investigation and development, particularly in the context of bone and soft tissue repair. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and expand upon these findings.
References
- 1. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 5. Periodontal regeneration using bone morphogenetic protein 2 incorporated biomimetic calcium phosphate in conjunction with barrier membrane: A pre‐clinical study in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histologic evidence of the effect of fibroblast growth factor 2 on periodontal regeneration: A scoping review of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrast-Enhanced Micro-CT Imaging of Murine Mandibles: A Multi-Method Approach for Simultaneous Hard and Soft Tissue Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Micro-CT analysis of the rodent jaw bone micro-architecture: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. A gene expression profile for the lower osteogenic potent of bone-derived MSCs from osteoporosis with T2DM and the potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled Osteogenic Differentiation of Mouse Mesenchymal Stem Cells by Tetracycline-Controlled Transcriptional Activation of Amelogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
comparing the efficacy of 1,4-DPCA in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) across various cancer cell lines based on available preclinical data. This compound is a small molecule inhibitor of prolyl-4-hydroxylase, an enzyme crucial in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting this enzyme, this compound stabilizes HIF-1α, a key transcription factor in cellular adaptation to hypoxia, which has significant implications in cancer biology.
Efficacy of this compound in Different Cancer Cell Lines
Table 1: Summary of this compound Efficacy in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Supporting Data |
| T4-2 | Breast Carcinoma | Inhibition of cell proliferation, reduction in colony size.[1] | Qualitative |
| ZR-75-1 | Breast Carcinoma | Inhibition of cell proliferation, reduction in colony size.[1] | Qualitative |
| MDA-MB-157 | Triple-Negative Breast Cancer | Inhibition of cell proliferation, significant reduction in invasive branches.[1] | Qualitative |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of cell proliferation, significant reduction in invasive branches.[1] | Qualitative |
Note: The data presented above is based on descriptive findings from preclinical research. Direct quantitative comparisons of IC50 values are not available in the reviewed literature. The effective concentrations mentioned in studies include 10 μM for reducing invasive branches in MDA-MB-231 cells and 20 μM for the same effect in DA-MB-157 cells.[1] Colony size reduction was observed at 10 μM in T4-2 cells and 20 μM in ZR-75-1 cells.[1]
Mechanism of Action: The HIF-1α Signaling Pathway
This compound's primary mechanism of action involves the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of various target genes. These genes are involved in critical cellular processes such as angiogenesis, glucose metabolism, and cell proliferation and survival.
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of compounds like this compound in cancer cell lines.
Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a common method to quantify apoptosis in cells treated with a test compound.
Detailed Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
Current evidence suggests that this compound exhibits anti-proliferative and anti-invasive properties in several breast cancer cell lines, primarily through the stabilization of HIF-1α. However, a comprehensive, quantitative comparison of its efficacy across a broader spectrum of cancer cell lines is limited by the lack of publicly available IC50 and apoptosis data. Further research is warranted to fully elucidate the therapeutic potential of this compound in oncology and to establish a more complete efficacy profile. The experimental protocols provided herein offer a standardized framework for conducting such future investigations.
References
Unlocking Hypoxic Pathways: A Comparative Guide to 1,4-DPCA's Effect on HIF-1α Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent modulator of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. We will objectively compare its mechanism and effects with other HIF-1α modulators, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction: The HIF-1α Pathway and the Role of this compound
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It consists of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This degradation is initiated by a class of enzymes called prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target it for proteasomal degradation.
In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α. The stable HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in crucial adaptive processes such as angiogenesis, glucose metabolism, cell survival, and inflammation.[1][2]
This compound is a small molecule inhibitor of prolyl-4-hydroxylases.[3] By blocking the activity of PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions.[4][5] This makes it a valuable tool for studying the downstream effects of HIF-1α activation and a potential therapeutic agent for conditions where enhanced HIF-1α signaling is beneficial, such as in tissue regeneration.[4][6][7]
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of prolyl hydroxylase domain enzymes (PHDs). This action prevents the hydroxylation of HIF-1α, thereby blocking its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. This leads to the stabilization and activation of HIF-1α.[3][4] In addition to inhibiting PHDs, this compound has also been shown to inhibit Factor Inhibiting HIF (FIH) at higher concentrations, which is another enzyme that regulates HIF-1α activity.[3]
Caption: HIF-1α regulation and the inhibitory action of this compound.
Cross-Validation: this compound's Effect on HIF-1α Target Genes
By stabilizing HIF-1α, this compound treatment leads to the increased expression of multiple downstream target genes. These genes are pivotal in cellular adaptation to hypoxia, particularly in angiogenesis and glucose metabolism.
Pro-Angiogenic Targets
Angiogenesis, the formation of new blood vessels, is a critical process controlled by HIF-1α. A key target in this process is Vascular Endothelial Growth Factor (VEGF). Studies have shown that treatment with this compound leads to a significant increase in the expression of pro-angiogenic genes.[3][5] For instance, in mouse B6 cells, a 24-hour treatment with this compound specifically increases the expression of Vegfa and Hmox1 (Heme Oxygenase 1), another pro-angiogenic factor.[3] This upregulation of VEGF can, in turn, promote the expression of other HIF-1α targets like the glucose transporter GLUT1, creating a positive feedback loop.[8][9]
Pro-Glycolytic Targets
HIF-1α activation triggers a metabolic shift towards aerobic glycolysis. This compound has been shown to induce the expression of several key glycolytic enzymes and transporters.[5][6] This includes Glucose Transporter 1 (Glut1), Lactate Dehydrogenase A (Ldh-a), Phosphoglycerate Kinase 1 (Pgk1), and Pyruvate Dehydrogenase Kinase 1 (Pdk1).[3][6] This metabolic reprogramming is thought to be essential for the regenerative effects observed with this compound treatment.[5][6]
Quantitative Effects of this compound on HIF-1α Target Gene Expression
| Target Gene | Function | Cell/Tissue Type | This compound Concentration | Treatment Duration | Observed Effect (Fold Change/Increase) | Reference |
| Pro-Angiogenic | ||||||
| Vegfa | Angiogenesis, Vascular Permeability | Mouse B6 Cells | Not specified | 24 hours | Increased expression | [3] |
| Hmox1 | Angiogenesis, Antioxidant | Mouse B6 Cells | Not specified | 24 hours | Increased expression | [3] |
| Pro-Glycolytic | ||||||
| Glut1 | Glucose Transport | Mouse B6 Cells, Jaw Periodontal Tissue | Not specified | 24 hours | Increased expression | [3][6] |
| Ldh-a | Glycolysis (Pyruvate to Lactate) | Mouse B6 Cells, Jaw Periodontal Tissue | Not specified | 24 hours | Increased expression | [3][6] |
| Pgk1 | Glycolysis | Mouse B6 Cells, Jaw Periodontal Tissue | Not specified | 24 hours | Increased expression | [3][6] |
| Pdk1 | Glycolysis Regulation | Mouse B6 Cells, Jaw Periodontal Tissue | Not specified | 24 hours | Increased expression | [3][6] |
Comparative Analysis: this compound vs. Other HIF-1α Modulators
While this compound stabilizes HIF-1α by inhibiting its degradation, numerous other compounds modulate the HIF-1α pathway through different mechanisms. Understanding these differences is crucial for selecting the appropriate tool for specific research questions.
| Compound Class | Example(s) | Mechanism of Action | Effect on HIF-1α |
| PHD Inhibitors | This compound , Roxadustat, Daprodustat, Vadadustat | Inhibit Prolyl Hydroxylases (PHDs), preventing HIF-1α hydroxylation. | Stabilization / Accumulation |
| HIF-1α Synthesis Inhibitors | Digoxin, Rapamycin (mTOR inhibitors), Topotecan | Block the translation of HIF-1α mRNA into protein. | Decreased Synthesis |
| Hsp90 Inhibitors | Ganetespib | Inhibit Heat Shock Protein 90, which is required for HIF-1α stability. | Promotes Degradation |
| HIF-1α Dimerization Inhibitors | Acriflavine | Prevents the dimerization of HIF-1α and HIF-1β. | Inhibition of Activity |
| HIF-1α DNA Binding Inhibitors | Echinomycin | Interfere with the binding of the HIF-1 complex to HREs on DNA. | Inhibition of Transcriptional Activity |
References for comparison compounds:[2][10][11][12][13]
Unlike inhibitors that block HIF-1α synthesis or activity, this compound and other PHD inhibitors activate the entire downstream cascade of HIF-1α signaling. This makes them suitable for studying the physiological consequences of HIF-1α activation. In contrast, inhibitors of HIF-1α are primarily explored for their anti-cancer and anti-angiogenic properties.[2]
Experimental Protocols
Here we provide standardized protocols for assessing the effects of this compound on HIF-1α and its target, VEGF.
Western Blot for HIF-1α Protein Levels
This protocol allows for the detection and quantification of HIF-1α protein stabilization.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 18-24 hours). For a positive control, incubate a set of untreated cells under hypoxic conditions (e.g., 1% O₂).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., mouse anti-human HIF-1α, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to normalize the results.
This protocol is adapted from methodologies described in[14][15].
ELISA for Secreted VEGF
This protocol quantifies the amount of VEGF secreted into the cell culture medium, a key downstream effect of HIF-1α activation.
-
Sample Collection: After treating cells with this compound as described above, collect the cell culture medium. Centrifuge to remove any cells or debris.
-
ELISA Procedure: Use a commercial Human VEGF ELISA kit and follow the manufacturer's instructions. A general procedure is as follows:
-
Add standards and samples to wells pre-coated with a VEGF capture antibody. Incubate for the specified time (e.g., 90 minutes at 37°C).
-
Wash the wells. Add a biotinylated detection antibody. Incubate (e.g., 1 hour at 37°C).
-
Wash the wells. Add an HRP-conjugated streptavidin. Incubate (e.g., 30 minutes at 37°C).
-
Wash the wells. Add a substrate reagent (e.g., TMB) and incubate in the dark until color develops (e.g., 15 minutes).
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve. Normalize the results to the cell number or total protein content.
This protocol is based on general ELISA procedures outlined in[16][17].
Caption: Workflow for assessing this compound's effects.
Conclusion
This compound is a potent and specific tool for activating the HIF-1α signaling pathway by inhibiting PHD enzymes. Its ability to stabilize HIF-1α under normoxic conditions leads to the robust induction of target genes involved in critical cellular processes like angiogenesis and glycolysis. This guide provides a comparative framework, quantitative data, and detailed protocols to facilitate further research into the multifaceted roles of the HIF-1α pathway and the potential applications of its modulators. The provided experimental workflows offer a clear path for validating the effects of this compound and similar compounds on HIF-1α and its downstream targets in your own research settings.
References
- 1. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of glucose transporter expression of brain endothelial cells by vascular endothelial growth factor derived from glioma exposed to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. file.elabscience.com [file.elabscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Preclinical Validation of 1,4-DPCA for Periodontal Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) for the treatment of periodontal disease against other therapeutic alternatives. Experimental data, detailed methodologies, and signaling pathways are presented to support a comprehensive evaluation.
This compound: A Novel Regenerative Approach
This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] By inhibiting PHD, this compound stabilizes HIF-1α, a master transcription factor that orchestrates a regenerative response, even under normal oxygen conditions.[1][2][3] In preclinical models of periodontitis, this compound, typically delivered in an injectable hydrogel for sustained release, has demonstrated the ability to promote the regeneration of alveolar bone and surrounding soft tissues.[1][4][5]
Mechanism of Action
The regenerative effects of this compound in periodontal disease are primarily attributed to two interconnected signaling pathways:
-
HIF-1α Stabilization: Under normal oxygen levels, PHD hydroxylates HIF-1α, targeting it for proteasomal degradation. This compound blocks this hydroxylation, leading to the accumulation and activation of HIF-1α.[2][6][7][8][9] Activated HIF-1α then translocates to the nucleus and initiates the transcription of genes involved in angiogenesis, cell survival, and tissue regeneration.[2][3][10] This process shifts the cellular metabolism towards a state conducive to tissue repair, reminiscent of early fetal development.[3]
-
Treg Cell Recruitment: this compound treatment has been shown to increase the abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissues.[4][5] This is mediated by the upregulation of the chemokine receptor CXCR4 on Treg cells and its ligand CXCL12 in the periodontal tissue.[4][11][12][13] The recruitment of these immunosuppressive Treg cells helps to resolve inflammation and create a favorable environment for bone regeneration.[4][5]
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating this compound and its alternatives in mouse models of ligature-induced periodontitis.
Table 1: Alveolar Bone Regeneration
| Treatment Group | Animal Model | Outcome Measure | Result | Statistical Significance |
| This compound/hydrogel | Mouse (Ligature-induced) | Alveolar Bone Gain (relative to baseline) | Significant increase compared to vehicle control.[4] | p < 0.001[14] |
| Mesenchymal Stem Cells (MSCs) | Mouse (Periodontal Defect) | Bone Volume/Total Volume (BV/TV) | Weighted Mean Difference of 14.07% vs. control.[15] | p < 0.001[15] |
| Enamel Matrix Derivative (EMD) | Rat (Fenestration Defect) | Bone Density | 52.4% (osteoporotic) and 69.2% (control) vs. untreated.[16] | Significant[16] |
| Guided Tissue Regeneration (GTR) | Rat (Fenestration Defect) | New Bone Formation | Variable, dependent on barrier material and defect size. | Not consistently reported |
Table 2: Gene Expression Changes in Periodontal Tissue
| Treatment Group | Gene | Change in Expression | Fold Change (approx.) | Statistical Significance |
| This compound/hydrogel | Il6 (pro-inflammatory) | Decrease | ~4-fold decrease vs. day 10 | p < 0.001[14] |
| Il17a (pro-inflammatory) | Decrease | ~3-fold decrease vs. day 10 | p < 0.001[14] | |
| Tnf (pro-inflammatory) | Decrease | ~2.5-fold decrease vs. day 10 | p < 0.01[14] | |
| Runx2 (osteogenic) | Increase | ~2-fold increase vs. vehicle | p < 0.01[14] | |
| Sp7 (Osterix - osteogenic) | Increase | ~2.5-fold increase vs. vehicle | p < 0.01[14] | |
| Col1a1 (osteogenic) | Increase | ~1.5-fold increase vs. vehicle | p < 0.01[14] | |
| Mesenchymal Stem Cells (MSCs) | Osteogenic markers (Runx2, ALP, OCN) | Upregulation in vitro.[17][18] | Not consistently reported in vivo | - |
| Enamel Matrix Derivative (EMD) | Osteogenic markers (Runx2, OCN) | Upregulation in vitro. | Not consistently reported in vivo | - |
Experimental Protocols
Ligature-Induced Periodontitis Mouse Model
This is a widely used and accepted model to mimic human periodontitis.
-
Animal Model: 8 to 10-week-old C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Ligature Placement: A sterile silk ligature (e.g., 5-0 or 6-0) is placed around the second maxillary molar.[19] The ligature is gently pushed into the gingival sulcus to promote bacterial accumulation and inflammation.
-
Induction Period: The ligature remains in place for a period of 7 to 10 days to induce significant alveolar bone loss.[1][3]
-
Treatment Initiation: After the induction period, the ligature is removed, and the treatment (e.g., this compound/hydrogel injection) is administered.
Administration of this compound/hydrogel
-
Formulation: this compound is typically formulated in a biocompatible and injectable hydrogel for sustained local delivery.[20][21][22]
-
Administration Route: The this compound/hydrogel is administered via subcutaneous injection in the neck scruff region of the mouse.[4][5]
-
Dosage and Timing: A single injection is typically administered at the time of ligature removal (onset of the resolution phase).[4][5]
-
Euthanasia and Analysis: Animals are euthanized at specific time points post-treatment (e.g., 5, 10, or 20 days) for analysis of alveolar bone levels (via micro-CT) and gene expression in the gingival tissues (via qPCR).[1][3][14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-1α Stabilization by this compound.
Caption: Treg Cell Recruitment by this compound.
Caption: Experimental Workflow.
References
- 1. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations [ouci.dntb.gov.ua]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeting CXCR4 reverts the suppressive activity of T-regulatory cells in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCR4-enriched T regulatory cells preferentially home to bone marrow and resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR4+ Treg cells control serum IgM levels and natural IgM autoantibody production by B-1 cells in the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mesenchymal stem cell-derived extracellular vesicles for treatment of bone loss within periodontitis in pre-clinical animal models: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of enamel matrix derivative on periodontal wound healing and regeneration in an osteoporotic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Smart injectable hydrogels for periodontal regeneration: Recent advancements in biomaterials and biofabrication strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Item - Injectable and Self-Healing Hydrogels with Double-Dynamic Bond Tunable Mechanical, Gel-Sol Transition and Drug Delivery Properties for Promoting Periodontium Regeneration in Periodontitis - figshare - Figshare [figshare.com]
Assessing the Long-Term Effects of 1,4-DPCA Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the long-term implications of new therapeutic agents is paramount. This guide provides a comprehensive comparison of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) treatment with current alternatives, focusing on its application in tissue regeneration, particularly in the context of periodontal disease. This analysis is based on available preclinical data.
Mechanism of Action: this compound
This compound is a potent inhibitor of prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By inhibiting PHD, this compound leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions. HIF-1α is a key transcription factor that regulates the expression of numerous genes involved in angiogenesis, cell survival, and metabolism. The therapeutic rationale for this compound in tissue regeneration is to shift the cellular metabolic state towards one that is conducive to healing and tissue repair, reminiscent of early fetal development where regeneration occurs without scarring.[1][2][3]
Preclinical Efficacy of this compound in Periodontal Disease
Preclinical studies in mouse models of ligature-induced periodontitis have demonstrated the regenerative potential of this compound. When administered as a hydrogel formulation for timed release, this compound has been shown to fully restore diseased gums and surrounding jaw bone, preventing tooth loss.[1][2] One study noted that after approximately six months, the restored bone morphology in mice remained stable, with no observed reversal of healing or adverse health effects.[4]
Key Findings from Preclinical Studies:
-
Bone Regeneration: Significant and complete restoration of alveolar bone lost due to experimental periodontitis.[1][2]
-
Soft Tissue Healing: Promotes regeneration of soft tissue with normal anatomic fidelity.[4]
-
Cellular Mechanisms: Increases the abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue, which is associated with an increase in osteogenic gene expression and a decrease in pro-inflammatory cytokine gene expression.[5]
-
Gene Expression: Upregulates the expression of pro-angiogenic genes such as Vegfa and Hmox1.[6]
Comparison with Alternative Treatments for Periodontal Disease
Currently, the standard of care for periodontal disease involves mechanical debridement and, in some cases, systemic antibiotics. While effective in managing the bacterial load and inflammation, these methods do not typically result in the regeneration of lost bone and tissue.
| Feature | This compound Treatment (Preclinical) | Standard Periodontal Therapy | Emerging Alternative Therapies |
| Primary Mechanism | HIF-1α stabilization, promoting a regenerative cellular state. | Mechanical removal of plaque and calculus, antimicrobial action. | Varies (e.g., bacteriophages, plant extracts with antimicrobial/anti-inflammatory properties). |
| Outcome | Regeneration of bone and soft tissue.[1][2][4] | Arrest of disease progression, reduction in inflammation. | Primarily antimicrobial and anti-inflammatory effects. |
| Long-Term Effect | Stable bone morphology at 6 months in mice.[4] No long-term systemic data available. | Requires ongoing maintenance to prevent recurrence. | Long-term efficacy and safety are largely unproven. |
| Mode of Administration | Investigated as a locally administered injectable hydrogel.[5] | Local procedures (scaling and root planing), systemic antibiotics. | Varies (e.g., oral rinses, local application). |
Long-Term Safety Considerations: A Look at the PHD Inhibitor Class
As there is no long-term systemic safety data specifically for this compound, it is informative to consider the safety profile of other prolyl-4-hydroxylase inhibitors (HIF-PHI) that have been investigated in clinical trials for the treatment of anemia in chronic kidney disease (CKD). A meta-analysis of 30 studies including over 13,000 patients provides insights into the potential long-term effects of this drug class.
| Adverse Event | HIF-PHI vs. Placebo (Risk Ratio) | HIF-PHI vs. Erythropoiesis-Stimulating Agents (ESAs) (Risk Ratio) |
| Serious Adverse Events | 1.07 | 1.02 |
| Diarrhea | 1.21 | - |
| Nausea | 1.46 | - |
| Vomiting | - | 1.30 |
| Headache | - | 1.27 |
| Thrombotic Events | - | 1.31 |
| Peripheral Edema | 1.32 | - |
| Hyperkalemia | 1.27 | - |
| Hypertension | 1.34 | - |
Data from a meta-analysis of HIF-PHD inhibitors in CKD patients.[7]
It is important to note that these adverse events were observed with systemic administration for a different indication (anemia in CKD). The risk profile of locally administered this compound for periodontal disease may be different.
Experimental Protocols
Ligature-Induced Periodontitis Mouse Model
A common preclinical model to study periodontal disease and test therapeutic interventions involves inducing periodontitis in mice.
Detailed Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Ligature Placement: A silk ligature is placed around the maxillary second molar to induce plaque accumulation and subsequent inflammation and bone loss.
-
Induction Period: The ligature is left in place for a defined period, often 10 days, to establish periodontitis.
-
Treatment: The ligature is removed, and mice are treated with a timed-release formulation of this compound (e.g., in a hydrogel) or a vehicle control, often administered subcutaneously.
-
Resolution and Analysis: After a resolution period (e.g., 5 days), the animals are euthanized. The periodontal tissues are then harvested for analysis, which may include micro-computed tomography (micro-CT) to quantify bone loss, histology to assess tissue morphology, and molecular analyses such as quantitative real-time PCR (qPCR) and immunofluorescence to measure gene and protein expression, respectively.[5][7]
Logical Relationships and Future Directions
The preclinical data on this compound are promising for regenerative medicine. However, a significant data gap exists regarding its long-term systemic effects and a direct comparison with established and emerging therapies.
Future research should focus on comprehensive, long-term toxicology and pharmacokinetic studies of this compound. Furthermore, well-designed clinical trials are necessary to establish its safety and efficacy in humans and to provide a direct comparison with the current standard of care for conditions such as periodontal disease. The potential for systemic side effects, as suggested by data from other HIF-PHIs, will be a critical aspect to monitor, even with local administration.
References
- 1. An update on possible alternative therapeutics for future periodontal disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. decisionsindentistry.com [decisionsindentistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Meta-Analysis: Long-term Safety of HIF-PHIs in Patients With CKD | Docwire News [docwirenews.com]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in anaemia of chronic kidney disease: A meta-analysis including 13,146 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4-DPCA vs. Traditional Therapies: A Comparative Guide for the Treatment of Non-Healing Wounds
For Researchers, Scientists, and Drug Development Professionals
The management of non-healing wounds presents a significant clinical challenge, driving the exploration of novel therapeutic strategies beyond conventional treatments. This guide provides an objective comparison of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a prolyl hydroxylase domain (PHD) inhibitor, and traditional therapies for chronic wounds. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols to aid in research and development.
Section 1: Mechanism of Action
The this compound Signaling Pathway: Stabilizing Hypoxia-Inducible Factor-1α (HIF-1α)
This compound is a small molecule inhibitor of prolyl hydroxylase (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducbile Factor-1 (HIF-1α), targeting it for proteasomal degradation.[2] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen.[1][3] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2][4] This transcriptional activation upregulates a suite of genes crucial for wound healing, including those involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), cell migration, proliferation, and matrix synthesis.[3][5] Furthermore, HIF-1α stabilization has been shown to promote the recruitment of regulatory T cells (Tregs), which can modulate the inflammatory response and promote tissue repair.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Topical Prolyl Hydroxylase Domain-2 Silencing Improves Diabetic Murine Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation | MDPI [mdpi.com]
- 5. The Role of Hypoxia-Inducible Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-DPCA: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid), a prolyl-4-hydroxylase inhibitor used in research.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to follow standard laboratory safety protocols when handling and disposing of this chemical and any associated waste.
| Property | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Personal Protective Equipment (PPE) | Use personal protective equipment. Ensure adequate ventilation. Avoid contact with skin. Avoid breathing dust, vapors, mist, or gas. | [1] |
| Accidental Release Measures | Clean with inert absorbent material. Dispose of in a suitable container. Prevent leakage or spills from entering drains. | [1] |
| Storage | Store at -20°C. Protect from light. Keep container tightly sealed and properly labeled. | [1] |
Step-by-Step Disposal Procedures
While this compound is not classified as hazardous, it is essential to adhere to institutional and local regulations for chemical waste disposal.[2][3] Never dispose of chemicals down the sanitary sewer without explicit permission from your institution's Environmental Health and Safety (EHS) department.[2][3]
1. Disposal of Unused or Waste this compound:
-
Consult Institutional Guidelines: Before proceeding, always consult your organization's specific chemical waste disposal procedures.[2][4][5][6]
-
Containerization: Place the waste this compound in a suitable, well-sealed, and properly labeled container.[1][4] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste" or as otherwise required by your institution.[2][4] Do not use abbreviations or chemical formulas.[2]
-
Hazardous Waste Pickup: Arrange for disposal through your institution's hazardous waste program.[2][5]
2. Disposal of Contaminated Materials (e.g., Absorbents, PPE):
-
Collection: Following a spill cleanup with an inert absorbent material, collect the contaminated material.[1]
-
Containerization: Place the contaminated absorbents, gloves, and other disposable materials into a designated, sealed waste container.[1][4]
-
Labeling: Label the container clearly, indicating its contents (e.g., "Debris contaminated with this compound").
-
Disposal: Dispose of the container through your institution's hazardous waste management service.[2][4]
3. Disposal of Empty this compound Containers:
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent (such as water, if appropriate) capable of removing the chemical residue.[4][5]
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous chemical waste.[4][5]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, it may typically be disposed of in the regular trash, provided any labels indicating hazards are defaced or removed.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the disposal of this compound and related materials.
References
Personal protective equipment for handling 1,4-DPCA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is crucial to ensure the well-being of researchers and the integrity of experiments.[1] This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Although this compound is not considered hazardous, the use of appropriate PPE is a fundamental safety measure in any laboratory setting.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for general laboratory use, offering good resistance to a variety of chemicals and providing a clear indication of tears or punctures.[4][5] For incidental contact, disposable nitrile gloves are appropriate.[4] Always change gloves immediately if they become contaminated.[4] |
| Eye Protection | Safety goggles | Wear safety goggles that provide front, brow, and temple protection to shield against potential splashes.[6] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from potential contamination.[6] |
| Respiratory Protection | Respirator (if required) | The need for respiratory protection should be determined by a risk assessment. If working with the powder outside of a containment device where aerosols could be generated, a NIOSH-approved respirator may be necessary.[1] |
Standard Operating Procedure for Handling this compound
This procedure outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
1. Preparation and Planning:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][3]
-
Designate a Work Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to minimize inhalation risk.[1][7][8][9]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a fume hood or other ventilated enclosure to avoid creating and inhaling dust.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
General Handling:
3. Storage:
-
Container: Keep the this compound container tightly sealed and properly labeled.[1]
-
Location: Store the compound at -20°C and protect it from light.[1]
-
Segregation: Store chemicals according to their compatibility to prevent accidental reactions.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment:
-
For a solid spill, gently cover it with a wetted absorbent material to prevent dust from becoming airborne.
-
For a liquid spill (a solution of this compound), cover it with an inert absorbent material.
-
-
Cleanup:
-
Wearing your full PPE, carefully sweep or wipe up the contained material.
-
Place the waste into a sealed, labeled container for proper disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
Disposal Plan
Even though this compound is not classified as hazardous, it should be disposed of responsibly to prevent environmental contamination.
-
Solid Waste:
-
Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Disposal Pathway: All chemical waste should be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[12]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. researchchemshub.com [researchchemshub.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. safety.umbc.edu [safety.umbc.edu]
- 8. hvcc.edu [hvcc.edu]
- 9. quora.com [quora.com]
- 10. juniata.edu [juniata.edu]
- 11. lsu.edu [lsu.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
